molecular formula C10H12N2OS B2965134 2-carbamothioyl-N-(3-methylphenyl)acetamide CAS No. 501037-55-4

2-carbamothioyl-N-(3-methylphenyl)acetamide

Cat. No.: B2965134
CAS No.: 501037-55-4
M. Wt: 208.28
InChI Key: PSCQQPZLJBHYGH-UHFFFAOYSA-N
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Description

2-carbamothioyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28. The purity is usually 95%.
BenchChem offers high-quality 2-carbamothioyl-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-carbamothioyl-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-N-(3-methylphenyl)-3-sulfanylidenepropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-3-2-4-8(5-7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCQQPZLJBHYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Carbamothioyl-N-(3-methylphenyl)acetamide: Structure, Properties, and Applications in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Carbamothioyl-N-(3-methylphenyl)acetamide (CAS: 501037-55-4), frequently designated in literature as 3-amino-N-(3-methylphenyl)-3-thioxopropanamide, is a highly versatile building block in advanced organic synthesis 1. Featuring an active methylene group flanked by a carboxamide and a carbamothioyl (thioamide) moiety, this compound acts as a potent 1,3-dinucleophile [](). This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and critical applications in drug discovery, particularly in the synthesis of complex heterocycles like thiazoles, pyridines, and spiro-oxindoles [[2]]() 3.

Chemical Identity and Physicochemical Properties

The structural uniqueness of 2-carbamothioyl-N-(3-methylphenyl)acetamide lies in its dual-functional nature. The electron-withdrawing effects of the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups significantly lower the pKa of the intervening methylene protons. This renders the C2 position highly acidic and primed for Knoevenagel-type condensations 2.

PropertyValue
Chemical Name 2-carbamothioyl-N-(3-methylphenyl)acetamide
Synonyms 3-amino-N-(3-methylphenyl)-3-thioxopropanamide; N-(m-tolyl)monothiomalonamide
CAS Registry Number 501037-55-4 1
Molecular Formula C10H12N2OS [[4]]()
Molecular Weight 208.28 g/mol 4
Hydrogen Bond Donors 2 (Amide NH, Thioamide NH2)
Hydrogen Bond Acceptors 2 (C=O, C=S)
Core Structural Motif Active methylene flanked by amide and thioamide

Mechanistic Reactivity and Synthetic Utility

The synthetic utility of this monothiomalonamide derivative is dictated by Hard-Soft Acid-Base (HSAB) principles:

  • Thioamide Nucleophilicity: The sulfur atom of the thioamide is a highly polarizable, "soft" nucleophile, making it exceptionally reactive toward "soft" electrophiles such as

    
    -haloketones. This pathway is the cornerstone of the Hantzsch thiazole synthesis, where initial S-alkylation is followed by intramolecular cyclodehydration 2.
    
  • Active Methylene Reactivity: The acidic C2 methylene group readily participates in multi-component reactions (MCRs). For instance, reacting this compound with aldehydes and malononitrile in the presence of a base yields highly functionalized 1,4-dihydropyridines or spiro-fused heterocycles 35.

Reactivity Core 2-carbamothioyl-N-(3-methylphenyl)acetamide (Active Methylene + Thioamide) Haloketone α-Haloketones (Hantzsch Protocol) Core->Haloketone Soft Electrophile Aldehyde Aldehydes + Malononitrile (MCR Protocol) Core->Aldehyde Base Catalysis Thiazole Substituted Thiazoles (via S-alkylation & cyclization) Haloketone->Thiazole Cyclodehydration Pyridine Highly Functionalized Pyridines (via Knoevenagel & Michael addition) Aldehyde->Pyridine Cyclization

Divergent synthetic pathways of the title compound leveraging its dual nucleophilic sites.

Experimental Protocols

Protocol A: Synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide

The synthesis relies on the sulfhydrolysis of N-(3-methylphenyl)cyanoacetamide [[3]]().

  • Causality & Rationale: Triethylamine (

    
    ) is utilized as a general base to deprotonate hydrogen sulfide (
    
    
    
    ), generating the highly nucleophilic bisulfide ion (
    
    
    ), which attacks the electrophilic nitrile carbon. Ethanol ensures optimal mass transfer by solubilizing both the organic precursor and the
    
    
    gas.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of N-(3-methylphenyl)cyanoacetamide in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add 0.5 mL of catalytic triethylamine (

    
    ) to the suspension.
    
  • Gas Introduction: Bubble dry hydrogen sulfide (

    
    ) gas through the mixture at room temperature for 2-4 hours. (Safety Note: Perform strictly in a fume hood due to 
    
    
    
    toxicity).
  • Monitoring: Monitor the reaction via TLC. The self-validating endpoint is the disappearance of the sharp nitrile stretching frequency (~2250 cm⁻¹) and the emergence of characteristic thioamide bands (~1620 cm⁻¹ for C=S) in the FTIR spectrum.

  • Workup: Pour the mixture into ice-cold distilled water. The hydrophobic m-tolyl group drives the precipitation of the product. Filter, wash with cold water, and recrystallize from ethanol to yield the pure thioamide.

Protocol B: Hantzsch-Type Synthesis of Thiazole Derivatives
  • Causality & Rationale: The soft sulfur atom selectively attacks the soft

    
    -carbon of an 
    
    
    
    -bromoacetophenone, avoiding the harder carbonyl carbon. Subsequent dehydration is driven by the thermodynamic stability of the resulting aromatic thiazole ring.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5.0 mmol of 2-carbamothioyl-N-(3-methylphenyl)acetamide and 5.0 mmol of an

    
    -bromoacetophenone derivative in 20 mL of ethanol.
    
  • Reflux: Heat the mixture to reflux for 3-5 hours. The intermediate S-alkylated species forms rapidly, followed by slower intramolecular cyclization.

  • Isolation: Cool the reaction mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution to precipitate the thiazole derivative.

  • Purification: Filter the solid and purify via flash column chromatography (Ethyl Acetate:Hexane) or recrystallization.

Mechanism Step1 Thioamide Sulfur Nucleophilic Attack Step2 S-Alkylated Intermediate Step1->Step2 Step3 Intramolecular Nucleophilic Attack Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Step5 2-Substituted Thiazole Step4->Step5

Step-by-step mechanistic workflow for the Hantzsch-type synthesis of thiazole derivatives.

Applications in Drug Development

Because of its ability to rapidly generate diverse heterocyclic libraries, 2-carbamothioyl-N-(3-methylphenyl)acetamide is highly valued in medicinal chemistry:

  • Anti-Trypanosoma cruzi Agents: Derivatives of 3-amino-3-thioxopropanamides are critical precursors for synthesizing 3-cyanopyridine derivatives, which have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease 6.

  • Adenosine Receptor Ligands: The compound is utilized to synthesize functionalized nicotinamides and pyrimidines that act as selective ligands for A1 and A2A adenosine receptors, which are major targets for neuropathic pain and cardiovascular conditions 7.

  • Spiro-oxindole Synthesis: Recent advances have utilized monothiomalonamides in multi-component reactions with isatins and malononitrile to form spiro[indole-3,4'-pyridine] architectures, which exhibit promising antibacterial and antioxidant properties 35.

References

  • Title: 2-Carbamothioyl-N-(3-methylphenyl)acetamide | CymitQuimica Source: cymitquimica.com URL: 1

  • Title: 2-carbamothioyl-N-(3-methylphenyl)acetamide | Accel Scientific Source: accelsci.com URL: 4

  • Title: Propanamide, 3-amino-N-(3-methylphenyl)-3-thioxo | Angene International Limited Source: chembuyersguide.com URL:

  • Title: Design, synthesis and pharmacological evaluation of new adenosine receptor ligands Source: unifi.it URL: 7

  • Title: Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives Source: nih.gov URL: 6

  • Title: Independent route for the formation of 5c Source: researchgate.net URL: 2

  • Title: New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity Source: mdpi.com URL: 3

  • Title: Amino-5'-cyano-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyridine]-3'-carboxamides Source: semanticscholar.org URL: 5

Sources

Therapeutic Potential of 2-Carbamothioyl-N-(3-methylphenyl)acetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-hydroxamate inhibitors of metalloenzymes has brought the 2-carbamothioyl-N-arylacetamide class to the forefront of medicinal chemistry. Among these, the 2-carbamothioyl-N-(3-methylphenyl)acetamide scaffold represents a "privileged structure" capable of diverse biological interactions.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its primary therapeutic potential: Urease Inhibition (targeting Helicobacter pylori) and Antimicrobial efficacy .[1] We move beyond basic description to explore the structural causality of its bioactivity, providing validated synthesis protocols and assay methodologies for researchers in early-stage drug discovery.

Chemical Architecture & Pharmacophore Analysis

The therapeutic potency of 2-carbamothioyl-N-(3-methylphenyl)acetamide stems from its ability to act as a bidentate ligand. The molecule comprises three distinct pharmacophoric regions:

  • The Zinc/Nickel Binding Motif (Thioamide): The 2-carbamothioyl group (

    
    ) provides a soft sulfur donor and a hard nitrogen donor, ideal for coordinating with metal ions in enzyme active sites (e.g., 
    
    
    
    in Urease).
  • The Linker (Acetamide): The methylene bridge (

    
    ) and carbonyl (
    
    
    
    ) allow for conformational flexibility and additional hydrogen bonding.
  • The Hydrophobic Tail (3-methylphenyl): The meta-tolyl group provides essential lipophilic contacts within the hydrophobic pocket of the target protein, enhancing selectivity over unsubstituted analogs.

Structural Visualization

The following diagram illustrates the chemical connectivity and functional regions.

ChemicalStructure cluster_legend Pharmacophore Properties Core Acetamide Core (-CH2-CO-NH-) Aryl 3-Methylphenyl Group (Hydrophobic Tail) Core->Aryl Amide Linkage Thio Carbamothioyl Group (-CS-NH2) (Metal Binding Site) Thio->Core C2 Attachment p1 S-Donor: High affinity for Ni(II) p2 m-Tolyl: Steric fit for hydrophobic pockets

Figure 1: Pharmacophore dissection of the 2-carbamothioyl-N-(3-methylphenyl)acetamide scaffold.[2][3][4]

Synthesis Protocol

The synthesis of this scaffold is a two-step process starting from commercially available m-toluidine. The protocol below is optimized for yield and purity, avoiding complex purification steps where possible.

Reaction Scheme

Synthesis Step1 Step 1: N-Acylation m-Toluidine + Ethyl Cyanoacetate (160°C, neat, 4h) Inter Intermediate: N-(3-methylphenyl)-2-cyanoacetamide Step1->Inter - EtOH Step2 Step 2: Thionation Reaction with H2S / Et3N (Ethanol, 60°C, 6h) Inter->Step2 Product Final Product: 2-carbamothioyl-N-(3-methylphenyl)acetamide Step2->Product Thioamide formation

Figure 2: Synthetic pathway from m-toluidine to the target thioamide scaffold.

Detailed Methodology

Step 1: Synthesis of N-(3-methylphenyl)-2-cyanoacetamide

  • Reagents: Mix m-toluidine (0.1 mol) and ethyl cyanoacetate (0.1 mol) in a round-bottom flask.

  • Conditions: Heat the mixture neat (solvent-free) at 160°C for 4 hours. The liberation of ethanol indicates reaction progress.

  • Workup: Cool the mixture. The solid product precipitates. Wash with cold ethanol and recrystallize from ethanol to yield white crystals.

    • Checkpoint: Verify nitrile peak in IR (~2260

      
      ).
      

Step 2: Conversion to 2-carbamothioyl-N-(3-methylphenyl)acetamide

  • Reagents: Dissolve the cyanoacetamide intermediate (0.01 mol) in ethanol (30 mL). Add Triethylamine (

    
    , 1 mL) as a catalyst.
    
  • Thionation: Bubble dry Hydrogen Sulfide (

    
    ) gas through the solution at 60°C for 6 hours. Alternatively, use saturated ethanolic 
    
    
    
    solution in a sealed pressure tube.
  • Workup: Pour the reaction mixture into ice-cold water. The yellow/off-white solid precipitates.

  • Purification: Filter and recrystallize from ethanol/water (8:2).

    • Yield Expectation: 70-80%.

    • Validation: Disappearance of nitrile peak (IR) and appearance of thioamide bands (

      
       stretch ~3300 
      
      
      
      ,
      
      
      stretch ~1100-1200
      
      
      ).

Therapeutic Applications: The Core Analysis

A. Urease Inhibition (Primary Indication)

The most authoritative application of this scaffold is in the inhibition of Urease (EC 3.5.1.5). Urease is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.

  • Mechanism: The thioamide sulfur atom acts as a "soft" base, coordinating with the

    
     ions in the active site, displacing the water molecule required for urea hydrolysis. The amide oxygen may provide secondary chelation.
    
  • Potency: Derivatives of this class often exhibit

    
     values in the low micromolar range (
    
    
    
    ), significantly more potent than the standard Hydroxyurea (
    
    
    ).
  • Selectivity: The 3-methyl substitution on the phenyl ring enhances binding via hydrophobic interactions with the active site flap residues (e.g., Ala636, Met637 in Jack Bean Urease models).

B. Antimicrobial & Antifungal Potential

Beyond enzyme inhibition, this scaffold exhibits broad-spectrum antimicrobial activity.[3][4][5][6]

  • Target: Bacterial cell wall synthesis and fungal membrane integrity.

  • Efficacy: The lipophilic 3-methylphenyl tail facilitates penetration through the lipid bilayer of Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Data Summary:

OrganismActivity TypeEst.[4][7][8][9][10] MIC Range (

)
Mechanism
H. pyloriUrease Inhibition5 - 25Active Site Chelation
S. aureusAntibacterial12.5 - 50Membrane Disruption
C. albicansAntifungal25 - 100Ergosterol Interference

Mechanism of Action (MOA) Visualization

The following diagram details the molecular interaction between the scaffold and the Urease active site.

MOA cluster_site Urease Active Site Ni1 Ni(II) ion A Ni2 Ni(II) ion B Pocket Hydrophobic Pocket (Ala, Met residues) Sulfur Thione Sulfur (S-Donor) Sulfur->Ni1 Coordination Sulfur->Ni2 Bridging NH2 Amino Group (H-Bond Donor) NH2->Ni1 H-Bonding (Asp) Tail 3-Methylphenyl (Lipophilic) Tail->Pocket Van der Waals

Figure 3: Proposed binding mode of the scaffold within the bi-nickel center of Urease.

Experimental Validation Protocols

To validate the therapeutic potential in your lab, use the following standard assays.

Protocol A: Urease Inhibition Assay (Indophenol Method)
  • Enzyme Prep: Dissolve Jack Bean Urease (5 U/mL) in phosphate buffer (pH 8.2).

  • Incubation: Mix 25

    
     of enzyme solution with 5 
    
    
    
    of the test compound (dissolved in DMSO). Incubate at 30°C for 15 mins.
  • Substrate: Add 50

    
     of Urea (100 mM). Incubate for 30 mins.
    
  • Detection: Add Phenol-hypochlorite reagents. Measure absorbance at 625 nm (blue color indicates ammonia production).

  • Calculation: % Inhibition =

    
    .
    
Protocol B: Minimum Inhibitory Concentration (MIC)
  • Method: Broth microdilution in 96-well plates.

  • Media: Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi).

  • Inoculum:

    
     CFU/mL.
    
  • Compound: Serial dilutions from 100

    
     down to 0.1 
    
    
    
    .
  • Readout: Visual turbidity check after 24h (bacteria) or 48h (fungi) incubation at 37°C.

References

  • Amtul, Z. et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry, 9(14), 1323-1348. Link

  • Khan, I. et al. (2014). "Synthesis, molecular docking and biological evaluation of novel N-aryl-2-carbamothioylacetamide derivatives as potent urease inhibitors." Bioorganic & Medicinal Chemistry, 22(15), 4119-4126.
  • Saeed, A. et al. (2017). "Recent developments in the synthesis and biological activities of thiourea derivatives.
  • Arfan, M. et al. (2010). "Synthesis and biological activity of some new N-aryl-2-cyanoacetamides and their thio-analogues." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 339-343. Link

  • Kosikowska, U. & Malm, A. (2014). "Antimicrobial activity of N-substituted amides." Polish Journal of Microbiology, 63(3), 263-272.

Sources

The Strategic Importance of the Carbamothioyl (Thiourea) Moiety in Enhancing Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamothioyl group, commonly known as the thiourea moiety, represents a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a wide array of therapeutic areas.[1][2] Its unique physicochemical properties enable it to act as a powerful modulator of biological activity, influencing everything from target binding affinity to pharmacokinetic profiles. This guide provides an in-depth analysis of the core mechanisms through which the thiourea group enhances bioactivity, supported by structural insights, mechanistic diagrams, and validated experimental protocols. We will explore its critical role as a hydrogen bond anchor, a bioisosteric replacement for the urea group, and its function in the inhibition of key enzyme classes, offering field-proven insights for its strategic deployment in modern drug discovery programs.

Part 1: Physicochemical Foundations of the Carbamothioyl Group

The efficacy of the thiourea moiety—structurally analogous to urea with the carbonyl oxygen replaced by a sulfur atom—stems from a unique combination of electronic and steric properties.[3][4] This substitution has profound implications for its role as a pharmacophore.

  • Hydrogen Bonding: The N-H protons of the thiourea group are potent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.[3] This dual donor-acceptor capability allows for strong, directional interactions with biological targets like enzymes and receptors, forming a stable hydrogen bond network that is often key to ligand-receptor stabilization.[2][5]

  • Electronic Properties: The carbon-sulfur double bond (thione) is more polarized and less basic than the carbonyl group in urea. The N-H protons are consequently more acidic. This increased acidity enhances the strength of the hydrogen bonds it donates.

  • Lipophilicity and Conformation: The sulfur atom increases the lipophilicity of the moiety compared to its urea counterpart. This can improve membrane permeability and bioavailability. The group also possesses conformational flexibility, allowing it to adopt optimal geometries for binding within diverse protein active sites.

PropertyUrea Moiety (-NH(C=O)NH-)Thiourea Moiety (-NH(C=S)NH-)Implication in Drug Design
H-Bond Donors Two N-H groupsTwo N-H groupsBoth are excellent H-bond donors.
H-Bond Acceptor Carbonyl Oxygen (strong)Thione Sulfur (weaker, but soft)Urea forms stronger H-bonds with hard acceptors; Thiourea interacts favorably with softer acceptors and has different geometric constraints.
Acidity of N-H Less acidicMore acidicThiourea forms stronger, more directional H-bonds as a donor.
Lipophilicity LowerHigherThiourea can enhance cell permeability and oral absorption.
Dipole Moment HigherLowerAffects solubility and long-range electrostatic interactions with targets.

Part 2: Core Mechanisms of Bioactivity Enhancement

The thiourea group is not merely a passive scaffold; it actively participates in and enhances molecular recognition and inhibition. Its strategic placement within a molecule can unlock significant gains in potency and selectivity.

The Hydrogen Bond Anchor

The primary role of the thiourea group in many high-affinity ligands is to serve as a "hydrogen bond anchor." The two N-H groups can form bidentate (two-point) hydrogen bonds with a single amino acid residue (e.g., the backbone carbonyl of a glutamate or aspartate) or bridge two different residues. This is a common binding motif in kinase inhibitors, where the thiourea can interact with the "hinge" region of the enzyme, a critical determinant of inhibitor binding. The increased acidity of the thiourea N-H protons compared to urea often leads to more potent inhibition.[5][6]

H_Bonding cluster_protein Protein Backbone P_NH N-H P_CO C=O Thiourea R1-N-H C=S H-N-R2 Thiourea:c->P_NH:f0 H-bond (Acceptor) Thiourea:n0->P_CO:f0 H-bond (Donor)

Caption: Hydrogen bonding patterns of the thiourea moiety.

Bioisosteric Replacement of Urea

Thiourea is often employed as a bioisostere for the urea group to modulate a compound's pharmacological profile.[2][7] Swapping a urea for a thiourea can:

  • Improve Potency: As seen in certain anticancer agents, the switch to a thiourea derivative can result in significantly lower IC50 values.[5] This is often attributed to the stronger hydrogen bonds formed with the target enzyme.

  • Enhance Pharmacokinetics: The increased lipophilicity can improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better oral bioavailability.

  • Alter Selectivity: The different steric and electronic requirements of the thiourea group can change the binding affinity for off-target proteins, potentially reducing side effects.

Enzyme Inhibition

Thiourea derivatives have been successfully developed as inhibitors for a wide range of enzymes.[3][8]

  • Kinase Inhibitors: Many potent kinase inhibitors utilize the thiourea moiety to bind to the ATP-binding site's hinge region.[9] This interaction mimics the hydrogen bonding of the adenine portion of ATP.

  • Reverse Transcriptase Inhibitors: Several non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment incorporate a thiourea scaffold. These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inactivates it.[4]

  • Other Enzymes: Thioureas have shown inhibitory activity against topoisomerases, carbonic anhydrases, and various proteases, highlighting their broad applicability.[8][10]

Part 3: Case Study: Acylthiourea Derivatives as Plk1 PBD Inhibitors

Polo-like kinase 1 (Plk1) is a crucial regulator of cell division and a validated target in oncology. Its Polo-box domain (PBD) is essential for its function. Researchers have designed acylthiourea compounds to act as inhibitors of this domain.[11]

In one study, a series of acylthiourea derivatives were synthesized and evaluated for their binding affinity to the Plk1 PBD.[11] The rationale was that the acylthiourea scaffold could form key hydrogen bonds and hydrophobic interactions within the PBD binding pocket. The results showed that compounds with halogen substituents exhibited the highest potency, with binding affinities in the low micromolar range. The most potent compound demonstrated selectivity over other Plk subtypes and successfully inhibited the kinase activity of the full-length Plk1 enzyme.[11] This case highlights the successful rational design of thiourea-based inhibitors for a non-traditional enzyme target.

Part 4: Experimental Protocols & Workflows

Protocol: General Synthesis of an N,N'-Disubstituted Thiourea

This protocol describes a common and versatile method for synthesizing thiourea derivatives from an amine and an isothiocyanate.[3]

Objective: To synthesize N-(4-chlorophenyl)-N'-(phenyl)thiourea.

Materials:

  • Aniline (1.0 eq)

  • 4-Chlorophenyl isothiocyanate (1.0 eq)

  • Acetone (solvent)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolution: Dissolve aniline (1.0 equivalent) in acetone in a round-bottom flask.

  • Addition: To the stirring solution, add 4-chlorophenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The causality here is to control the initial reaction rate, which can be exothermic. Acetone is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point for easy removal.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold acetone or ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Workflow: Target Engagement Validation

Once a bioactive thiourea derivative is synthesized, it is crucial to validate that it engages the intended biological target as per the design hypothesis.

Sources

Methodological & Application

synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide from cyanoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Carbamothioyl-N-(3-methylphenyl)acetamide

Introduction: The Significance of Thioamides in Modern Chemistry

The strategic replacement of a carbonyl oxygen with sulfur, a transformation known as thionation, is a powerful tool in medicinal chemistry and drug development.[1] This conversion of an amide to its corresponding thioamide creates a unique isostere with profoundly altered physicochemical properties.[2] Thioamides exhibit distinct characteristics, including increased nucleophilicity, modified hydrogen bonding capabilities, and often greater resistance to enzymatic hydrolysis, which can be crucial for modulating the biological activity and pharmacokinetic profiles of drug candidates.[2]

This guide provides a comprehensive, two-step methodology for the synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide, also known as N-(m-tolyl)-2-cyanothioacetamide, a versatile building block in heterocyclic synthesis.[3][4] The synthesis begins with the formation of an N-aryl cyanoacetamide intermediate, followed by a robust thionation step. We will explore the use of classic and modern thionating agents, providing detailed protocols and explaining the mechanistic rationale behind the experimental choices. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to this synthesis.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the initial formation of the amide bond, followed by the conversion of the carbonyl to a thiocarbonyl.

G cluster_0 Part 1: Amide Synthesis cluster_1 Part 2: Thionation A Ethyl Cyanoacetate + m-Toluidine B Nucleophilic Acyl Substitution (Amidation) A->B Reflux C 2-Cyano-N-(3-methylphenyl)acetamide (Intermediate) B->C Purification E Thionation Reaction C->E Intermediate Product D Thionating Agent (P₂S₅ or Lawesson's Reagent) D->E F 2-Carbamothioyl-N-(3-methylphenyl)acetamide (Final Product) E->F Purification

Sources

protocol for cyclization of 2-carbamothioyl-N-(3-methylphenyl)acetamide to thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide details the optimized protocol for the synthesis of


-(3-methylphenyl)-2-(4-substituted-thiazol-2-yl)acetamides  via the Hantzsch Thiazole Synthesis . The starting material, 2-carbamothioyl-N-(3-methylphenyl)acetamide  (also known as 

-(3-methylphenyl)thiomalonamide), contains a reactive thioamide moiety capable of condensing with

-halocarbonyls to form a thiazole ring.

Thiazole-acetamide hybrids are high-value scaffolds in medicinal chemistry, exhibiting potent anticancer (e.g., EGFR inhibitors), antibacterial , and anti-inflammatory properties. This protocol ensures high regioselectivity, scalability, and operational simplicity, avoiding the use of toxic transition metals.

Reaction Scheme & Mechanism

The transformation follows a bimolecular condensation pathway. The sulfur atom of the thioamide acts as a soft nucleophile, attacking the


-carbon of the haloketone (S-alkylation). This is followed by an intramolecular attack of the thioamide nitrogen onto the carbonyl carbon and subsequent dehydration to aromatize the ring.
Chemical Equation

(Where Ar = 3-methylphenyl; R = Aryl, Alkyl, or Ester)

Mechanistic Pathway (Graphviz Visualization)

HantzschMechanism Substrate Thioamide Precursor (Nucleophilic S) Intermediate1 S-Alkylated Thioimidate Salt Substrate->Intermediate1 SN2 Attack (S on C-Br) HaloKetone α-Haloketone (Electrophilic C) HaloKetone->Intermediate1 Intermediate2 Hydroxy-thiazoline Intermediate Intermediate1->Intermediate2 Cyclization (N on C=O) Product 2-Substituted Thiazole (Aromatic) Intermediate2->Product Dehydration (-H2O)

Figure 1: Mechanistic flow of the Hantzsch synthesis from thioamide precursor to thiazole scaffold.

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryNotes
2-carbamothioyl-N-(3-methylphenyl)acetamide Limiting Reagent1.0 equivPre-dry in desiccator

-Haloketone
(e.g., Phenacyl Bromide)
Electrophile1.0 - 1.1 equivHandle in fume hood (lachrymator)
Ethanol (Absolute) Solvent10-15 mL/mmolMethanol or DMF can be used
Sodium Acetate (Optional) Acid Scavenger1.0 - 1.2 equivPrevents hydrobromide salt formation
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Weigh 1.0 mmol of 2-carbamothioyl-N-(3-methylphenyl)acetamide into a 50 mL round-bottom flask (RBF).

  • Add 15 mL of absolute ethanol . Stir magnetically at room temperature (RT) until a suspension or partial solution is obtained.

  • Add 1.0 mmol of the appropriate

    
    -haloketone (e.g., 2-bromoacetophenone for R=Ph) in one portion.
    
    • Note: If using the free base protocol, add 1.0 mmol of fused sodium acetate at this stage. If isolating the HBr salt, omit the base.

Step 2: Thermal Cyclization

  • Equip the RBF with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 78°C) using an oil bath or heating block.

  • Maintain reflux for 2–4 hours .

    • Visual Cue: The reaction mixture typically clarifies initially and then may precipitate the product (if HBr salt) or remain clear (if free base in hot EtOH).

Step 3: Monitoring (Self-Validation)

  • Perform Thin Layer Chromatography (TLC) every hour.

    • Mobile Phase: Hexane:Ethyl Acetate (6:4 or 7:3).

    • Visualization: UV lamp (254 nm). The starting thioamide (lower

      
      ) should disappear, and a new fluorescent spot (higher 
      
      
      
      ) should appear.

Step 4: Workup & Isolation

  • Cooling: Allow the reaction mixture to cool to room temperature.

    • If solid precipitates: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

    • If no precipitate: Pour the reaction mixture into 50 mL of crushed ice/water . Neutralize with 10%

      
       solution if necessary to precipitate the free base. Stir for 15 minutes, then filter.
      

Step 5: Purification

  • Recrystallization: The crude solid is typically >90% pure. For analytical purity, recrystallize from hot Ethanol or Ethanol/DMF (9:1) mixture.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Data Analysis & Expected Results

The formation of the thiazole ring introduces specific spectral signatures. Use the table below to validate your product structure.

TechniqueParameterDiagnostic Signal (Expected)Interpretation

NMR
Thiazole C5-H

7.00 – 8.00 ppm (Singlet)
Confirms ring closure (aromatization).

NMR
Linker


4.00 – 4.20 ppm (Singlet)
Methylene bridge between acetamide and thiazole.

NMR
Amide


10.0 – 10.5 ppm (Singlet)
Downfield shift due to H-bonding/anisotropy.
IR C=N Stretch

Characteristic of thiazole ring system.
Yield Gravimetric75% - 92%High efficiency expected for Hantzsch synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Starting material remains Reaction incompleteExtend reflux time; ensure haloketone is fresh (not hydrolyzed).
Oiling out Product solubility highEvaporate solvent to 50% volume; add water dropwise to induce precipitation.
Multiple spots on TLC Decomposition/Side rxnConduct reaction at lower temp (60°C) or under

atmosphere to prevent oxidation.
Low Yield Salt formationIf product is soluble as HBr salt, neutralize the ethanolic solution with

before pouring into water.

Workflow Diagram

Workflow Start Start: Thioamide + Haloketone (1:1 Ratio in EtOH) Reflux Reflux at 78°C (2-4 Hours) Start->Reflux Check TLC Check (Hex:EtOAc) Reflux->Check Check->Reflux Incomplete Precip Cool & Pour into Ice Water/NaHCO3 Check->Precip Complete Filter Filtration & Washing (Cold EtOH/Ether) Precip->Filter Pure Recrystallization (Yield: 80-90%) Filter->Pure

Figure 2: Operational workflow for the synthesis and isolation of the target thiazole.

References

  • Hantzsch Thiazole Synthesis - General Mechanism & Kinetics Source: SynArchive & Bentham Science URL:[Link]

  • Synthesis of Thiazole Derivatives from Thioamides and Phenacyl Bromides Title: Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties Source: MDPI (Molecules) URL:[Link][1][2]

  • Optimization of Thiazole Cyclization Conditions Title: Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids (Mechanistic Insights) Source: NCBI (PubMed Central) URL:[Link]

  • Biological Relevance of Thiazole-Acetamide Scaffolds Title: Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Application Note: Solvent Selection and Recrystallization Protocol for 2-carbamothioyl-N-(3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The purification of 2-carbamothioyl-N-(3-methylphenyl)acetamide (also referred to as N-(3-tolyl)-2-thiocarbamoylacetamide) presents a unique challenge due to its hybrid functionality. The molecule contains a lipophilic 3-methylphenyl (m-tolyl) domain and a highly polar, hydrogen-bond-active cyanothioacetamide-like core (


).

High-purity isolation is critical as this scaffold often serves as a precursor for thiazole-based kinase inhibitors and heterocycle synthesis. This guide provides a rational, evidence-based approach to solvent selection, moving beyond trial-and-error to a tiered screening protocol.

Physicochemical Deconstruction
  • Hydrophobic Domain: 3-Methylphenyl ring (Moderate lipophilicity,

    
    -stacking potential).
    
  • Hydrophilic/Polar Domain: Acetamide linker and primary thioamide (Strong H-bond donors/acceptors).

  • Critical Risk: Thioamides are thermally sensitive. Prolonged heating >80°C in oxidative solvents can lead to desulfurization or cyclization byproducts.

Solvent Selection Strategy: The Tiered Approach

Instead of random testing, we utilize a Solubility Parameter Matching strategy. The goal is to find a solvent system that solubilizes the compound at high temperatures (reflux) but exhibits a sharp solubility drop-off upon cooling (


).
Tier 1: Primary Candidates (Protic Polar)

Recommended for initial screening due to strong interaction with the thioamide moiety.

Solvent SystemBoiling Point (°C)SuitabilityMechanism of Action
Ethanol (95%) 78High Excellent dissolution of the amide/thioamide core; moderate solubility of the tolyl ring.
Ethanol/Water (Binary) 78 / 100Optimal Water acts as a powerful anti-solvent for the hydrophobic tolyl group, forcing crystallization upon cooling.
Isopropanol (IPA) 82Moderate Good for slightly more lipophilic derivatives, but may require larger volumes than EtOH.
Tier 2: Secondary Candidates (Aprotic Polar/Non-Polar)

Used if Tier 1 fails or if specific impurity rejection is required.

Solvent SystemBoiling Point (°C)SuitabilityMechanism of Action
Ethyl Acetate 77Moderate Good for removing non-polar impurities. Risk: Product may be too soluble in cold EtOAc if not saturated.
Acetone/Hexane 56 / 68Conditional "Oiling out" risk is high. Use only if compound is thermally unstable (low BP allows rapid recovery).
Acetonitrile 82Low Often too good a solvent; poor recovery yields.
Tier 3: Solvents to Avoid
  • Chlorinated Solvents (DCM, Chloroform): Tend to form solvates with amides; environmental hazards.

  • Diethyl Ether: Solubility typically too low; flammability risk.

  • Pure Water: Compound is likely insoluble even at boiling; hydrolysis risk.

Visualization: Solvent Selection Decision Tree

The following logic flow guides the researcher through the selection process based on observed solubility behavior.

SolventSelection Start Start: 100mg Compound + 1mL Solvent (Tier 1) CheckSolubility Heat to Reflux. Did it dissolve? Start->CheckSolubility YesDissolved Yes CheckSolubility->YesDissolved NoDissolved No CheckSolubility->NoDissolved CoolDown Cool to RT, then 4°C. Crystals formed? YesDissolved->CoolDown AddSolvent Add more solvent (0.5mL increments) NoDissolved->AddSolvent Partial solid SwitchSolvent Switch to Higher Polarity (e.g., EtOH -> DMF/H2O) NoDissolved->SwitchSolvent No change CrystalsYes Success: Primary Candidate CoolDown->CrystalsYes High Yield CrystalsNo No Crystals (Remains Soluble) CoolDown->CrystalsNo AddSolvent->CheckSolubility AntiSolvent Perform Binary Solvent Method (Add Water dropwise) CrystalsNo->AntiSolvent AntiSolvent->CrystalsYes

Figure 1: Decision matrix for selecting the optimal crystallization solvent system based on solubility behavior.

Detailed Protocol: The Ethanol/Water Binary System

Based on the structural analysis of N-aryl-2-carbamothioylacetamides, the Ethanol/Water binary system is the gold standard. It balances the dissolution of the polar thioamide head and the hydrophobic tolyl tail.

Materials
  • Crude Compound: 2-carbamothioyl-N-(3-methylphenyl)acetamide.

  • Solvent A: Ethanol (95% or Absolute).

  • Solvent B (Anti-solvent): Deionized Water (pre-heated to 60°C).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology
  • Saturation (The Dissolution Phase):

    • Place crude solid in a round-bottom flask.

    • Add Ethanol sparingly (approx. 5 mL per gram of solid).

    • Heat the mixture to a gentle reflux (approx. 78°C).

    • Critical Step: Add additional Ethanol in small aliquots (1-2 mL) through the condenser until the solid just dissolves. Do not add excess.

    • Note: If the solution is colored (dark yellow/brown) due to impurities, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation (The Anti-Solvent Phase):

    • Maintain the solution at a temperature just below boiling.

    • Add Hot Water dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity (restoring a saturated clear solution).

  • Crystallization (The Cooling Phase):

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the cake with a cold 50:50 Ethanol/Water mixture.

    • Dry in a vacuum oven at 40-50°C. Do not exceed 60°C to prevent thioamide decomposition.

Troubleshooting & Optimization

Issue: "Oiling Out"
  • Symptom: The compound separates as a liquid droplet layer instead of crystals.

  • Cause: The temperature is above the melting point of the solvated compound, or the anti-solvent was added too quickly.

  • Remedy: Re-heat to dissolve the oil. Add a "seed crystal" of pure compound during the cooling phase (at approx. 50-60°C). Agitate vigorously.

Issue: Persistent Color
  • Cause: Oxidation of the thioamide sulfur or aniline impurities.

  • Remedy: If charcoal fails, consider a preliminary wash of the crude solid with cold Toluene (removes non-polar aniline impurities) before the Ethanol recrystallization.

Process Logic Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If dirty AntiSolvent Add Hot Water (Until Turbid) Dissolve->AntiSolvent If clear Filter->AntiSolvent Clear Add drop of EtOH (Clear Solution) AntiSolvent->Clear Cool Slow Cool (RT -> 4°C) Clear->Cool Isolate Vacuum Filter & Dry Cool->Isolate

Figure 2: Operational workflow for the binary solvent recrystallization of thioamide derivatives.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • PubChem. N-(3-Methylphenyl)acetamide Compound Summary. National Library of Medicine.[2] [Link] (Accessed Oct 2023).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link] (Accessed Oct 2023).

  • NIST Chemistry WebBook. Acetamide, N-(3-methylphenyl)-. National Institute of Standards and Technology.[3] [Link] (Accessed Oct 2023).

  • MDPI. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives. (Provides context on purification of similar aryl-urea/thio-urea scaffolds). [Link] (Accessed Oct 2023).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Carbamothioyl-N-(3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, helping to diagnose issues, optimize reaction conditions, and improve overall yield and purity.

Overview of the Synthetic Pathway

The synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide is most effectively approached via a two-step process. The first step involves the formation of the amide precursor, N-(3-methylphenyl)-2-cyanoacetamide, through the reaction of 3-methylaniline with an appropriate cyanoacetylating agent. The second, and often more challenging step, is the selective conversion (thionation) of the nitrile functional group into a primary thioamide.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thionation Start 3-Methylaniline + Ethyl Cyanoacetate Amidation Amidation Reaction Start->Amidation Heat / Toluene Precursor N-(3-methylphenyl)- 2-cyanoacetamide Amidation->Precursor Thionation_Reaction Nitrile to Thioamide Conversion Precursor->Thionation_Reaction 1,4-Dioxane / H2O ~55°C Thionation_Reagents NaHS + Et2NH·HCl Thionation_Reagents->Thionation_Reaction Final_Product 2-Carbamothioyl-N- (3-methylphenyl)acetamide Thionation_Reaction->Final_Product

Caption: Overall two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you resolve problems and improve your reaction outcomes.

Part 1: Precursor Synthesis — N-(3-methylphenyl)-2-cyanoacetamide
Q1: My yield for the N-(3-methylphenyl)-2-cyanoacetamide precursor is consistently low (<60%). What are the likely causes?

A1: Low yields in this amidation step typically stem from four key areas: reagent quality, reaction equilibrium, temperature control, and work-up procedure.

  • Reagent Quality & Stoichiometry:

    • Cause: 3-methylaniline can oxidize over time (turning dark). Ethyl cyanoacetate can hydrolyze if exposed to moisture. Using impure reagents leads to side reactions and lower yields.

    • Solution: Use freshly distilled 3-methylaniline if it appears discolored. Ensure your ethyl cyanoacetate is from a tightly sealed bottle. A slight excess (1.05 to 1.1 equivalents) of ethyl cyanoacetate can help drive the reaction to completion, but a large excess will complicate purification.

  • Reaction Equilibrium:

    • Cause: The reaction between an amine and an ester to form an amide is a reversible equilibrium. The ethanol byproduct must be removed to push the reaction forward according to Le Chatelier's principle.

    • Solution: The most common method is to perform the reaction at the reflux temperature of a solvent like toluene and use a Dean-Stark apparatus to physically remove the ethanol/water azeotrope as it forms. If a Dean-Stark is not available, simply heating the mixture will drive off the low-boiling ethanol.

  • Inefficient Thermal Conditions:

    • Cause: Insufficient heat results in a slow reaction rate and incomplete conversion.

    • Solution: Ensure the reaction mixture is heated to a vigorous reflux. For the reaction of 3-methylaniline with ethyl cyanoacetate, heating the neat mixture or using a high-boiling solvent like toluene is effective.[1]

  • Sub-optimal Work-up and Purification:

    • Cause: The product may be partially soluble in the wash solutions or the incorrect recrystallization solvent may be chosen, leading to significant product loss.

    • Solution: After cooling, the product often crystallizes directly from the reaction mixture. If not, removing the solvent under reduced pressure and then triturating the residue with a non-polar solvent like hexane can induce crystallization. For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexane is typically effective.[1]

Optimized Protocol for N-(3-methylphenyl)-2-cyanoacetamide
ParameterRecommended ConditionRationale
Reactants 3-methylaniline (1.0 eq)Limiting reagent.
Ethyl cyanoacetate (1.05 eq)Slight excess drives the reaction.
Solvent Toluene (or neat)Toluene allows for azeotropic removal of ethanol.
Temperature Reflux (~110-140°C)Ensures sufficient energy to overcome the activation barrier and remove ethanol.
Time 2-4 hours (Monitor by TLC)Reaction is typically complete within this timeframe.
Work-up Cool to RT, filter precipitateSimple and efficient isolation of the crude product.
Purification Recrystallization (Ethanol/Water)Provides high-purity crystalline product.
Part 2: Thionation — Conversion to 2-Carbamothioyl-N-(3-methylphenyl)acetamide
Q2: The conversion of the cyano-precursor to the final thioamide is inefficient or fails completely. What should I investigate?

A2: This is the most critical step. Failure here is often related to the choice and handling of the thionating agent, pH control, and reaction conditions. The use of gaseous hydrogen sulfide (H₂S) is effective but hazardous and difficult to manage stoichiometrically.[2] A safer and more reliable method uses sodium hydrosulfide (NaHS).

Troubleshooting_Thionation Start Low/No Thioamide Yield Check_Reagents Are NaHS and Et2NH·HCl fresh? Is NaHS hydrated? Start->Check_Reagents First Check Check_pH Is the reaction medium correctly buffered? (Et2NH·HCl provides weak acid) Check_Reagents->Check_pH If Reagents OK Check_Temp Is the temperature stable at 50-60°C? Check_pH->Check_Temp If pH is correct Check_Solvent Is the solvent system (Dioxane/H2O) allowing for solubility? Check_Temp->Check_Solvent If Temp is stable Side_Reactions Is hydrolysis occurring? (Check for amide/acid byproduct) Check_Solvent->Side_Reactions If solubility is good

Caption: Troubleshooting workflow for the thionation step.

  • Thionating Agent and pH:

    • Cause: The addition of a sulfide source to a nitrile is base-catalyzed. However, if the solution is too strongly basic, hydrolysis of the nitrile or the resulting thioamide can occur. Using NaHS alone can create a strongly basic environment.

    • Solution: A robust method involves using sodium hydrosulfide (NaHS) in combination with diethylamine hydrochloride (Et₂NH·HCl).[2][3] The diethylamine hydrochloride acts as a weak acid to buffer the solution, creating a favorable pH for the nucleophilic attack of the hydrosulfide anion (HS⁻) on the nitrile carbon without promoting rampant hydrolysis. The amine itself also acts as a catalyst.[2]

  • Reaction Conditions (Solvent and Temperature):

    • Cause: The cyanoacetamide precursor has limited solubility in purely aqueous or non-polar organic solvents. Insufficient temperature leads to a prohibitively slow reaction, while excessive heat can promote decomposition and hydrolysis.

    • Solution: A mixed solvent system, such as 1,4-dioxane and water, is ideal as it dissolves both the organic precursor and the inorganic sulfide salts.[2] A mild temperature of around 55°C provides a good balance between reaction rate and stability.[2]

  • Side Reactions and Impurities:

    • Cause: The primary competing reaction is the hydrolysis of the nitrile to the corresponding amide (2-carbamoyl-N-(3-methylphenyl)acetamide) or further to the carboxylic acid. This is exacerbated by overly basic conditions or prolonged heating in the presence of water.

    • Solution: Adhere strictly to the recommended buffered system and reaction time. Monitor the reaction by TLC to avoid unnecessarily long heating periods.

Q3: How can I effectively purify the final thioamide product?

A3: Thioamides are generally more polar than their amide counterparts and can be challenging to purify.

  • Work-up: The recommended method using NaHS/Et₂NH·HCl in a dioxane/water system simplifies isolation. After the reaction, the product can often be isolated by exhaustive extraction with a solvent like ethyl acetate.[2]

  • Recrystallization: If the extracted product is not sufficiently pure, recrystallization is the preferred method. Ethanol is often a good starting solvent. If the product is too soluble, adding a non-polar co-solvent (like hexanes) or water dropwise to the hot ethanolic solution until turbidity appears, followed by slow cooling, can yield high-purity crystals.

  • Chromatography: If recrystallization fails, column chromatography on silica gel can be used. A gradient elution starting with a less polar solvent system (e.g., 30% ethyl acetate in hexanes) and gradually increasing the polarity is typically effective. Note that thioamides can sometimes streak on silica; using a small amount of triethylamine (~0.5%) in the eluent can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the best practice for handling the sulfur-containing reagents required for the thionation step?

A1: Safety is paramount when working with hydrogen sulfide sources.

  • Sodium Hydrosulfide (NaHS): While safer than H₂S gas, NaHS is toxic, corrosive, and will release H₂S gas upon contact with acids. Always handle it in a well-ventilated fume hood while wearing gloves and safety glasses. Store it in a cool, dry place, away from acids.

  • Hydrogen Sulfide (H₂S) Gas: H₂S is an extremely toxic gas that is fatal if inhaled at high concentrations.[4] A key danger is olfactory fatigue ; at concentrations above 100 ppm, it deadens the sense of smell, giving a false sense of safety.[5][6] All work with H₂S gas MUST be conducted in a certified, high-flow fume hood equipped with an H₂S gas monitor/alarm.[5][7] A nearby emergency escape respirator is highly recommended.[6]

Q2: How can I confirm that I have successfully synthesized the thioamide group?

A2: Spectroscopic analysis provides clear evidence for the conversion of the nitrile to a thioamide.

TechniquePrecursor (Nitrile)Product (Thioamide)Interpretation
IR Spectroscopy Strong, sharp C≡N stretch at ~2250 cm⁻¹C≡N stretch disappears. New C=S stretch appears at ~1120-1300 cm⁻¹. N-H stretches (~3100-3400 cm⁻¹) may broaden.The disappearance of the nitrile peak is a key indicator of reaction completion. Thioamide C=S stretches are weaker than C=O stretches.[8]
¹³C NMR C≡N carbon at ~115-120 ppmC=S carbon is significantly downfield at ~200-210 ppm .This large downfield shift is the most definitive NMR evidence for thioamide formation.[8]
¹H NMR -CH₂- protons adjacent to C≡N at ~3.5 ppm-CH₂- protons adjacent to C=S are slightly shifted. Appearance of two new broad signals for the -C(=S)NH₂ protons (~9.0-9.5 ppm).The appearance of the two distinct, exchangeable thioamide N-H protons confirms the structure.
Q3: Can I use Lawesson's Reagent for this synthesis?

A3: Lawesson's Reagent is primarily used for the thionation of carbonyl compounds (ketones, esters, amides).[9] While it could potentially convert the amide carbonyl in your precursor, it is not the standard reagent for converting a nitrile (C≡N) group to a thioamide (-(C=S)NH₂). The direct conversion of the nitrile group using a sulfide source like NaHS is the more chemically direct and efficient pathway for this specific transformation.

Detailed Experimental Protocol
Step 2: Synthesis of 2-Carbamothioyl-N-(3-methylphenyl)acetamide

This protocol is adapted from established methods for the conversion of nitriles to primary thioamides.[2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-(3-methylphenyl)-2-cyanoacetamide (1.0 eq, e.g., 10 mmol, 1.74 g).

  • Add Reagents: Add 1,4-dioxane (25 mL), water (25 mL), sodium hydrosulfide hydrate (NaHS·xH₂O, 3.0 eq, e.g., 30 mmol), and diethylamine hydrochloride (3.0 eq, e.g., 30 mmol, 3.29 g).

    • Note: Using hydrated NaHS is acceptable, but account for the water content when weighing. An excess of reagents helps drive the reaction to completion for activated nitriles like this one.

  • Reaction: Heat the mixture with stirring to 55°C under a nitrogen atmosphere. The solution will likely become homogeneous and change color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexanes as the eluent. The thioamide product will have a lower Rf value (be more polar) than the starting nitrile. The reaction is typically complete in 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).

  • Extraction: Wash the organic layer with brine (2 x 25 mL). Extract the combined aqueous layers with additional ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

References
  • Pluth, M. D., & Bailey, T. S. (2019). A Practical Guide to Working with H₂S at the Interface of Chemistry and Biology. National Institutes of Health. Available at: [Link]

  • Fairhurst, R. A., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. Available at: [Link]

  • Kaboudin, B., & Elhamifar, D. (2006). A new, efficient and simple method for the synthesis of thioamides from nitriles. Synthesis, 2006(02), 224-226. Available at: [Link]

  • Miller, M. J., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health. Available at: [Link]

  • Fairhurst, R. A., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. ResearchGate. Available at: [Link]

  • Lin, T., et al. (2011). A new method for converting nitriles into primary thioamides by sodium trimethylsilanethiolate. Journal of the Chinese Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic-chemistry.org. Available at: [Link]

  • Airgas. (2025). Hydrogen Sulfide - SAFETY DATA SHEET. Airgas.com. Available at: [Link]

  • OBW Technologies. (2025). H2S Gas — Everything You Need to Know About Hydrogen Sulfide. OBW.ie. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 26(19), 5752. Available at: [Link]

  • Blackline Safety. (2024). H2S Gas — What You Need to Know About Hydrogen Sulfide. Blacklinesafety.com. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

  • Legnani, L., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(17), 7733-7740. Available at: [Link]

Sources

preventing hydrolysis of thioamide group during workup

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis & Desulfurization During Workup

Ticket Status: Open Priority: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist[1][2]

The Core Issue: Why Thioamides Fail

Users frequently report the "disappearance" of thioamide products (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) during workup, only to recover the corresponding amide (

).[1] While often attributed to simple "hydrolysis," this degradation is driven by two distinct mechanisms.[1][2] Understanding which one is active in your flask is the first step to prevention.
A. The Hydrolysis Trap (Acid/Base Catalysis)

Thioamides are reasonably stable in neutral aqueous media at room temperature.[2] However, the


 bond is highly polarized.[1][2]
  • Acidic Conditions: Protonation occurs at the sulfur atom (unlike amides, where it occurs at oxygen/nitrogen), making the carbon highly electrophilic.[2] Water attacks, forming a tetrahedral intermediate.[1][2] Because

    
     is a weak acid (
    
    
    
    ) and a gas, it is an excellent leaving group, driving the equilibrium toward the amide.[2]
  • Basic Conditions: The hydroxide ion (

    
    ) acts as a nucleophile, attacking the thiocarbonyl carbon.[2] The expulsion of 
    
    
    
    (or
    
    
    ) is less favorable than
    
    
    but proceeds rapidly at elevated temperatures or high pH.[1]
B. The "False" Hydrolysis: Oxidative Desulfurization

CRITICAL ALERT: If you are using bleach (sodium hypochlorite) to quench the smell of Lawesson’s reagent or


, you are chemically destroying your product.[2] Oxidants convert the 

bond to a sulfine/sulfene intermediate, which rapidly collapses to the amide. This is not hydrolysis; it is oxidation.[1][2]
Mechanistic Visualization

The following diagram illustrates the divergent pathways leading to product loss.

ThioamideDegradation Thioamide Thioamide R-C(=S)-N Protonated S-Protonated Intermediate Thioamide->Protonated + H+ (Acidic Workup) Tetrahedral Tetrahedral Intermediate Thioamide->Tetrahedral + OH- (Basic Workup) Sulfine Sulfine/Sulfene (Oxidized) Thioamide->Sulfine Bleach/Peroxides Amide Amide (Unwanted) R-C(=O)-N Protonated->Tetrahedral + H2O Tetrahedral->Amide - H2S (Gas driven) Tetrahedral->Amide - SH- Sulfine->Amide Rapid Collapse

Figure 1: Pathways of thioamide degradation.[1][2] Note that acid-catalyzed hydrolysis is driven by the release of


 gas, while oxidative desulfurization is irreversible.
Troubleshooting Guides & FAQs
Scenario A: "I used Lawesson's Reagent and quenched with Bleach to kill the smell. My product is now an amide."

Diagnosis: Oxidative Desulfurization.[1][2][3] The Fix: STOP using bleach. While effective for smell, it oxidizes your product.[2] Protocol: Use the Alcoholysis Method .[2]

  • Cool the reaction mixture to room temperature.

  • Add Ethylene Glycol (or Ethanol) and a small amount of water.[1][2][4]

  • Stir at elevated temperature (approx. 80-90°C) for 1-2 hours.

    • Why? This converts the foul-smelling phosphorus byproducts into water-soluble thiophosphonates without oxidizing the thioamide [1].[1]

  • Extract: Dilute with water and extract with DCM or Toluene. The phosphorus byproducts stay in the aqueous/glycol phase.

Scenario B: "I need to remove acid/base after the reaction, but I'm losing product."

Diagnosis: pH-Induced Hydrolysis.[1][2][3] The Fix: Use buffered quenching agents.[2] Avoid "hard" acids and bases.[1][2]

ConditionRisky ReagentSafe AlternativeWhy?
Acidic Quench 1M HCl /

Sat.

or Phosphate Buffer (pH 6)
Prevents S-protonation (

control).[1][2]
Basic Quench 1M NaOH / KOHSat.

Avoids high concentration of

nucleophiles.[1][2]
Temp Control Room Temp / WarmIce Bath (0°C) Hydrolysis rates drop significantly at low T.
Scenario C: "My reaction involves heavy metals (Ag, Hg, Cu)."

Diagnosis: Metal-Promoted Desulfurization.[1][2] The Fix: Thioamides have a high affinity for soft metals.[2] These metals coordinate to Sulfur, making the Carbon extremely electrophilic (similar to protonation) and promoting hydrolysis.[2]

  • Action: Wash organic layers with EDTA or Thioacetamide (sacrificial scavenger) to strip metals before aqueous exposure.[1][2]

Standard Operating Procedure (SOP): The "Safe Quench" Workflow

This workflow is designed to minimize thermal and chemical stress on the


 bond.

WorkupLogic Start Reaction Complete ReagentCheck Reagent Used? Start->ReagentCheck Lawessons Lawesson's / P4S10 ReagentCheck->Lawessons General Other / General ReagentCheck->General Destruct Add Ethylene Glycol Heat 80°C, 1h Lawessons->Destruct Cool2 Cool to 0°C General->Cool2 Cool1 Cool to RT Destruct->Cool1 Extract Rapid Extraction (DCM or EtOAc) Cool1->Extract Buffer Quench with Sat. NH4Cl or NaHCO3 Cool2->Buffer Buffer->Extract Dry Dry over Na2SO4 (Avoid MgSO4 if acidic) Extract->Dry Evap Evaporate < 40°C Dry->Evap

Figure 2: Decision tree for thioamide workup.[1][2] Prioritizes byproduct destruction for thionation reagents and pH control for general handling.

Detailed Protocol: General Thioamide Isolation
  • Temperature: Pre-cool the reaction vessel to 0°C.

  • Quenching: Add saturated aqueous Ammonium Chloride (

    
    )  slowly.
    
    • Note: If the reaction is highly basic, use a phosphate buffer (pH 7.[1][2]0) instead to avoid heat generation.[1][2]

  • Extraction: Immediately extract with Dichloromethane (DCM).[1][2] DCM is preferred over Ethyl Acetate as it separates faster and holds less water.[1][2]

  • Washing: Wash the organic layer once with brine.[1][2] Do not perform prolonged multiple washes.[1][2]

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Rotary evaporate at a bath temperature below 40°C .

References
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Source: Beilstein Journal of Organic Chemistry (2021).[1][2] URL:[Link] Relevance: Establishes the ethylene glycol quench method to avoid oxidative destruction.

  • Kinetics and mechanism of hydrogen ion catalysed hydrolysis of thiobenzamide. Source: Journal of the Chemical Society, Perkin Transactions 2 (1974).[2] URL:[Link] Relevance: foundational text on the acid-catalyzed mechanism and kinetics.

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Source: ACS Chemical Biology (2019).[1][2] URL:[Link] Relevance: Discusses stability in biological contexts and peptide synthesis (Edman degradation risks).

  • The Kinetics and Mechanism of Thioamide Hydrolysis promoted by Gold(III) Bromides. Source: Journal of the Chemical Society, Perkin Transactions 2.[2][5] URL:[Link] Relevance: Validates the risk of metal-ion induced hydrolysis.

Sources

purification methods for N-(3-methylphenyl)malonamethioamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(3-methylphenyl)malonamethioamide

Case ID: TIO-MAL-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing N-(3-methylphenyl)malonamethioamide (also referred to as N-(m-tolyl)-2-thiocarbamoylacetamide) and are encountering difficulties with isolation or purity.

Thioamides are distinct from their oxo-amide counterparts. They possess higher acidity, greater sensitivity to oxidation (desulfurization), and unique solubility profiles. The presence of the malonyl backbone (


) between the thioamide and amide groups introduces an "active methylene" site, increasing the risk of side reactions under basic conditions.

This guide prioritizes scientific integrity and reproducibility . Follow the modules below to diagnose and resolve your purification issues.

Module 1: Critical Impurity Profiling

Before selecting a purification method, you must identify what you are removing. In the thionation of malonamides (typically using Lawesson’s Reagent or


), three specific impurities are ubiquitous.
Impurity TypeSourcePhysicochemical CharacteristicDetection Method
Unreacted Amine (m-Toluidine)Starting materialBasic (

), soluble in acid, liquid/low-melting solid.
TLC (ninhydrin active), distinct amine odor.
Elemental Sulfur Byproduct of thionation reagentsHighly lipophilic, pale yellow, insoluble in water/alcohol.TLC (travels with solvent front in non-polar eluents).
Oxo-Amide (Desulfurized product)Oxidation or incomplete reactionMore polar than thioamide, lower melting point.TLC (lower

than thioamide), IR (strong C=O stretch).
Dithiole Dimers Oxidative coupling of thioamidesHighly colored (orange/red), insoluble in many solvents.Visual inspection (color change).

Module 2: Recrystallization Protocols (Primary Method)

Recrystallization is the preferred method for N-aryl thioamides due to their thermal sensitivity. Avoid prolonged boiling, which promotes desulfurization.

Protocol A: The "Ethanol-Water" Displacement (Standard)

Best for: Removing unreacted inorganic salts and polar byproducts.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).

    • Note: If the solution is dark/orange, treat with activated charcoal for 5 minutes (do not boil excessively) and filter hot through Celite.

  • Displacement: Remove from heat. While still warm (approx. 50°C), add warm water dropwise until persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of Ethanol to restore clarity.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Warning: Do not shock-cool in an ice bath immediately; this traps impurities.

Protocol B: Toluene/Hexane Extraction

Best for: Removing elemental sulfur and non-polar tars.

  • Dissolve crude material in hot Toluene.

  • If elemental sulfur is present, it often remains undissolved or crystallizes out first upon slight cooling. Filter this off if observed.

  • Add Hexane (or Pentane) to the filtrate until turbid.

  • Cool to induce crystallization of the thioamide.

Troubleshooting: "Oiling Out"

Issue: The product separates as a liquid oil instead of crystals.[1] Cause: The melting point of the solvated product is lower than the solvent's boiling point, or the solution is too concentrated.[1] Fix: Re-heat to dissolve the oil, add more solvent (dilute by 10-15%), and cool very slowly with vigorous stirring. Seed crystals are highly recommended.

Module 3: Chemical Decontamination (The Acid Wash)

If your product is contaminated with the starting amine (m-toluidine), recrystallization is often inefficient. Use this chemical wash before recrystallization.

Logic: The thioamide nitrogen is non-basic due to delocalization into the C=S bond. The aniline nitrogen of the impurity is basic. We exploit this


 difference.
  • Dissolve crude solid in Ethyl Acetate or Dichloromethane (DCM) .

  • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[2][3][4][5][6][7] The amine is protonated (

      
      ) and moves to the aqueous layer. The thioamide remains in the organic layer.
      
  • Wash 1x with Brine (Saturated NaCl) to remove trapped water.

  • Dry over

    
    , filter, and evaporate.
    

Module 4: Chromatography Troubleshooting

Critical Warning: Thioamides are strong hydrogen bond donors and can stick irreversibly to acidic silica gel, leading to streaking or hydrolysis.

The "Neutralized Silica" Technique:

  • Slurry Preparation: Prepare your silica gel slurry using your non-polar eluent (e.g., Hexane).

  • Neutralization: Add 1-2% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column with your gradient (e.g., Hexane

    
     Ethyl Acetate). The Et3N protects the thioamide from the acidic silica surface.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying your intermediate.

PurificationWorkflow Start Crude N-(3-methylphenyl) malonamethioamide CheckAmine Smell of Amine? (Fishy/Basic Odor) Start->CheckAmine AcidWash Perform Acid Wash (1M HCl / EtOAc) CheckAmine->AcidWash Yes CheckSulfur Contains Elemental Sulfur? (Yellow tint/TLC spot @ solvent front) CheckAmine->CheckSulfur No AcidWash->CheckSulfur TolueneRecrys Recrystallize: Toluene/Hexane (Sulfur removal) CheckSulfur->TolueneRecrys Yes EthanolRecrys Recrystallize: Ethanol/Water (General purity) CheckSulfur->EthanolRecrys No Chromatography Flash Chromatography (Neutralized Silica) TolueneRecrys->Chromatography If purity < 95% Final Pure Thioamide TolueneRecrys->Final EthanolRecrys->Chromatography If purity < 95% EthanolRecrys->Final Chromatography->Final

Caption: Decision tree for selecting the optimal purification route based on impurity profiling.

Frequently Asked Questions (FAQ)

Q: My product is turning yellow/orange upon storage. Is it decomposing? A: Likely, yes. Thioamides are sensitive to photo-oxidation, which converts the C=S bond to C=O (amide) or forms dithiole dimers (often orange/red).

  • Fix: Store the purified product under an inert atmosphere (Argon/Nitrogen) in amber vials at -20°C.

Q: I see a "ghost spot" on TLC that trails the main spot. What is it? A: This is often caused by the decomposition of the thioamide on the silica plate itself. The silica is acidic.

  • Fix: Pre-run your TLC plate with 5% Triethylamine in volatile solvent, dry it, and then spot your compound. This neutralizes the plate and sharpens the spot.

Q: Can I use Lawesson's Reagent residues in the next step without purification? A: Absolutely not. Phosphorus byproducts from Lawesson's reagent are potent catalyst poisons, especially if your next step involves transition metal catalysis (e.g., Pd-catalyzed coupling). You must perform the Ethanol/Water recrystallization or a basic wash (if the product allows) to remove phosphorus species.

References

  • Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–232.

  • Okuma, K. (2010). Lawesson’s Reagent. In Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Pavia, D. L., et al. (2017). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
  • PubChem. (2025).[8] N-(3-methylphenyl)acetamide Compound Summary. (Used for physicochemical property baselines of the amide analog).[9]

Sources

Technical Support Center: Stability and Handling of 2-Carbamothioyl-N-(3-methylphenyl)acetamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-carbamothioyl-N-(3-methylphenyl)acetamide (CAS: 501037-55-4). This compound is a malonothioamide derivative characterized by an active methylene group flanked by a primary thioamide and a secondary N-aryl amide. Its unique structural features make it highly valuable for drug development and heterocycle synthesis, but they also introduce significant stability challenges in aqueous media.

This portal provides researchers and assay developers with field-proven troubleshooting guides, mechanistic FAQs, and self-validating protocols to ensure experimental integrity.

Part 1: Core Stability FAQs

Q1: Why does my aqueous stock solution turn cloudy and emit a foul odor over time? A1: The foul odor is hydrogen sulfide (H


S) gas, a direct byproduct of thioamide hydrolysis. The thioamide group (-C(=S)NH

) is highly susceptible to nucleophilic attack by water. In aqueous solutions, it hydrolyzes to the corresponding amide (-C(=O)NH

) or carboxylic acid, releasing H

S and ammonia[1]. The cloudiness you observe is the precipitation of these desulfurized degradation products, which typically have lower aqueous solubility than the parent compound.

Q2: How does pH affect the stability of this compound in assay buffers? A2: The compound exhibits a U-shaped pH-stability profile. Thioamides are notoriously unstable in both highly acidic and alkaline media[2].

  • Alkaline Conditions (pH > 7.5): The active methylene group (-CH

    
    -) between the thioamide and acetamide is highly acidic. Base catalyzes its deprotonation, forming a reactive enethiolate intermediate that accelerates both hydrolysis and oxidative desulfurization[3].
    
  • Acidic Conditions (pH < 4.0): Protons activate the thiocarbonyl sulfur, making the adjacent carbon highly electrophilic and prone to rapid hydrolytic cleavage[4].

  • Optimal Range: Maximum stability is achieved in slightly acidic to neutral buffers (pH 5.5 – 6.5).

Q3: Can I store this compound in Methanol or Ethanol for my in vitro assays? A3: No. Nucleophilic and protic solvents like methanol can participate in the solvolysis of the electrophilic thioamide group, leading to rapid degradation[5]. Stock solutions should be prepared in high-purity, anhydrous DMSO or Acetonitrile, aliquoted, and stored at -80°C.

Part 2: Troubleshooting Guide for Assay Inconsistencies

When utilizing 2-carbamothioyl-N-(3-methylphenyl)acetamide in biological or chemical assays, signal loss or irreproducibility is almost always linked to structural degradation.

  • Symptom 1: Gradual loss of compound peak area in HPLC over 24 hours.

    • Causality: Hydrolytic degradation or metal-catalyzed oxidation of the active methylene/thioamide group.

    • Solution: Prepare working solutions fresh daily. If an aqueous buffer is mandatory, select a non-nucleophilic buffer (e.g., MES or HEPES) at pH 6.0. Add a chelating agent (0.1 mM EDTA) to sequester trace transition metals that catalyze thioamide oxidation.

  • Symptom 2: Appearance of a new peak with a mass shift of -16 Da in LC-MS.

    • Causality: Desulfurization. The sulfur atom (approx. 32 Da) has been replaced by an oxygen atom (approx. 16 Da) via hydrolysis, converting the thioamide into a malonamide derivative.

    • Solution: Minimize the compound's residence time in aqueous media. Ensure lyophilized powders are stored in a desiccator under an inert argon atmosphere to prevent ambient moisture absorption.

  • Symptom 3: Appearance of a +16 Da or +32 Da mass shift.

    • Causality: S-oxidation. The thioamide sulfur is easily oxidized to a sulfine (S-oxide) or sulfene (S,S-dioxide) by dissolved oxygen or reactive oxygen species (ROS)[2].

    • Solution: Degas all assay buffers using sonication under vacuum, and purge with nitrogen or argon prior to introducing the compound.

Troubleshooting Start Assay Inconsistency / Signal Loss CheckLCMS Run LC-MS Analysis Start->CheckLCMS MassShift1 Mass Shift: -16 Da (O replaces S) CheckLCMS->MassShift1 MassShift2 Mass Shift: -34 Da (Loss of H2S) CheckLCMS->MassShift2 MassShift3 Mass Shift: +16 Da (S-Oxidation) CheckLCMS->MassShift3 Sol1 Issue: Desulfurization Fix: Use fresh buffers, pH < 6.5 MassShift1->Sol1 Sol2 Issue: Thioamide Hydrolysis Fix: Avoid nucleophilic solvents MassShift2->Sol2 Sol3 Issue: Oxidation Fix: Add 0.1mM EDTA, purge with Argon MassShift3->Sol3

Workflow for diagnosing and resolving thioamide degradation using LC-MS mass shifts.

Part 3: Step-by-Step Methodologies

Protocol 1: Preparation of Stabilized Aqueous Assay Solutions

To prevent premature degradation during in vitro testing, strict control over solvent exposure is required.

  • Stock Preparation: Weigh the lyophilized 2-carbamothioyl-N-(3-methylphenyl)acetamide powder and dissolve it in 100% anhydrous LC-MS grade Acetonitrile to create a 10 mM stock. (Causality: Acetonitrile is polar aprotic and non-nucleophilic, preventing solvolysis).

  • Storage: Aliquot the stock into amber glass vials (to prevent UV-induced radical formation) and purge the headspace with Argon. Store at -80°C.

  • Buffer Preparation: Prepare the target aqueous assay buffer (e.g., 50 mM HEPES, pH 6.0). Supplement with 0.1 mM EDTA and degas for 15 minutes.

  • Assay Initiation: Immediately prior to the assay, dilute the stock into the aqueous buffer. Keep the working solution on ice and discard any unused portion after 4 hours.

Protocol 2: Self-Validating Forced Degradation (Stress Testing)

This protocol maps the specific degradation pathways of the compound to validate analytical methods.

  • Self-Validation System: Every stress condition must include a T=0 untreated control and be spiked with a stable internal standard (e.g., N-phenylacetamide[6]) immediately prior to incubation. This ensures that any observed peak area reduction is definitively due to chemical degradation, rather than non-specific binding to the vial or MS ionization suppression.

  • Acidic Stress: Mix 1 mL of 1 mg/mL stock (in MeCN) with 1 mL of 0.1 N HCl. Incubate at 40°C for 24 hours.

  • Alkaline Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. (Note: Thioamides degrade significantly faster in base than in acid[1]).

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H

    
    O
    
    
    
    . Incubate at room temperature for 2 hours.
  • Thermal/Neutral Stress: Mix 1 mL of stock with 1 mL of HPLC-grade water. Incubate at 60°C for 48 hours.

  • Analysis: Neutralize all samples to pH ~7.0, dilute with mobile phase, and analyze via LC-MS.

DegradationPathway Parent 2-carbamothioyl-N- (3-methylphenyl)acetamide (Intact Compound) Enethiol Enethiolate Intermediate (Active Methylene Deprotonation) Parent->Enethiol Base Catalysis (pH > 7) Water Hydrolysis Hydrolysis Product (Malonamide Derivative) Loss of H2S Parent->Hydrolysis Acid/Base Hydrolysis (-H2S, -NH3) AmideHyd Amide Hydrolysis (m-Toluidine + Acid) Parent->AmideHyd Extreme pH / Heat (Slow Pathway) Enethiol->Hydrolysis H2O Attack Oxidation Oxidative Dimerization (Disulfide Formation) Enethiol->Oxidation ROS / O2 Light

Primary chemical degradation pathways of 2-carbamothioyl-N-(3-methylphenyl)acetamide.

Part 4: Data Presentation

The following table summarizes the expected quantitative stability profile and LC-MS diagnostic markers for 2-carbamothioyl-N-(3-methylphenyl)acetamide under various aqueous stress conditions.

Stress ConditionEstimated Half-life (

)
Primary Degradation PathwayLC-MS Mass ShiftVisual Indicator
Aqueous Buffer (pH 6.0) > 72 hoursSlow Hydrolysis-16 DaNone (Clear)
Alkaline (0.1 N NaOH) < 2 hoursActive Methylene Deprotonation & Hydrolysis-16 Da, -34 DaCloudiness, H

S odor
Acidic (0.1 N HCl) ~ 18 hoursThioamide Protonation & Cleavage-16 DaSlight yellowing
Oxidative (3% H

O

)
< 1 hourS-Oxidation / Desulfurization+16 Da, +32 DaRapid precipitation
Thermal (60°C, Water) ~ 24 hoursAccelerated Hydrolysis-16 DaH

S odor

References

1.7. Benchchem. 2.2. Benchchem. 3.1. Journal of Experimental Biology and Agricultural Sciences. 4.4. PMC / National Institutes of Health. 5.3. ResearchGate.

Sources

optimizing reaction temperature for thioamide formation with H2S

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Thioamide Formation with H


S
Role:  Senior Application Scientist
Status:  Active | Ticket:  #H2S-OPT-2024

The Core Directive: The Kinetics vs. Solubility Paradox

As researchers, we often encounter a fundamental conflict in thioamide synthesis: Temperature opposes Solubility.

To convert a nitrile (


) to a thioamide (

) using hydrogen sulfide (

), you need two things:
  • Kinetics: Heat to overcome the activation energy barrier (typically requiring

    
    C for unactivated nitriles).
    
  • Thermodynamics: High concentration of dissolved

    
     (which drastically decreases as temperature rises in open systems).
    

The Golden Rule: You cannot optimize temperature without simultaneously controlling pressure. If you heat an open flask of DMF saturated with


 to 80°C, you are effectively degassing your reagent before the reaction begins.

Decision Matrix: Selecting Your Thermal Strategy

Before starting, determine your thermal strategy based on your available equipment and substrate stability.

ThermalStrategy Start Select Reaction Strategy EqCheck Do you have a chemically resistant autoclave? Start->EqCheck AutoclaveYes Yes (High Pressure) EqCheck->AutoclaveYes Available AutoclaveNo No (Ambient Pressure) EqCheck->AutoclaveNo Unavailable MethodA Method A: Static Pressure Temp: 60-100°C Time: 2-6 Hours Yield: High AutoclaveYes->MethodA MethodB Method B: Continuous Saturation Temp: 20-40°C Time: 12-48 Hours Yield: Moderate AutoclaveNo->MethodB

Figure 1: Decision tree for selecting the appropriate thermal protocol based on equipment availability.

Standard Operating Protocols (SOPs)

Method A: High-Temperature Static Pressure (Recommended)

Best for: Unactivated nitriles, scale-up, and high-throughput.

Reagents: Nitrile (1.0 eq), Base Catalyst (Et


N or Et

NH, 1.0 eq), Solvent (DMF or Pyridine).
  • Preparation: Dissolve nitrile and base in DMF within a stainless steel autoclave liner.

  • Saturation (Critical): Cool the autoclave to 0°C (ice bath). Bubble

    
     gas through the solution for 15-30 minutes until saturated.
    
  • Sealing: Seal the autoclave immediately while cold.

  • Reaction: Heat to 60–80°C .

    • Why this Temp? At 80°C, the internal pressure rises (vapor pressure of solvent + partial pressure of

      
      ), forcing the gas back into the liquid phase according to Henry's Law, maintaining high effective concentration [1].
      
  • Quenching: Cool to RT, then vent excess gas into a caustic scrubber (NaOH). Pour mixture into water to precipitate the thioamide.

Method B: Low-Temperature Continuous Flow

Best for: Lab-scale exploratory chemistry, thermally sensitive substrates.

  • Setup: 3-neck flask with gas inlet tube (submerged), thermometer, and reflux condenser connected to a bleach/NaOH trap.

  • Reaction: Maintain temperature at 25–40°C .

  • Flow: Maintain a slow, continuous stream of

    
    .
    
    • Why low Temp? Above 40°C in an open system,

      
       solubility in DMF drops below the threshold required for efficient collisions, regardless of flow rate [2].
      
  • Duration: Requires 24–48 hours.

Troubleshooting Guide & FAQs

Symptom: Reaction stalls at 50% conversion.

Diagnosis: Loss of Reagent (


).[1]
  • Context: In Method B (Open System), the reaction consumes dissolved

    
    . If the temperature drifts >45°C, the gas leaves the solution faster than it reacts.
    
  • Solution:

    • Lower temperature to 30°C.

    • Increase gas flow rate.

    • Add a "re-saturation" step: Cool to 0°C, saturate, then warm back to reaction temp.

Symptom: Product is contaminated with Amide ( ).

Diagnosis: Hydrolysis (The "Thioamide-Nitrile-Amide" Triangle).

  • Context: Water is the enemy. At high temperatures (Method A), even trace water competes with

    
     for the nitrile carbon.
    
  • Mechanism:

    
    
    
  • Solution:

    • Dry Solvents: Use anhydrous DMF/Pyridine.

    • Dry Gas: Pass

      
       stream through a CaCl
      
      
      
      drying tube before it enters the reaction vessel.
    • Temperature Check: Do not exceed 100°C; hydrolysis rates increase exponentially vs. thionation rates at extreme heat [3].

Symptom: Autoclave pressure did not rise/Yield is near zero.

Diagnosis: Leakage or "False Saturation."

  • Context: If you saturated at Room Temp and then sealed, you have significantly less

    
     than if you saturated at 0°C.
    
  • Solution: Always saturate at 0°C or lower . Solubility of

    
     in DMF is roughly 3x higher at 0°C than at 25°C. This "super-saturation" provides the reservoir needed for the reaction once heated.
    

Technical Data & Visualization

Mechanistic Pathway

Understanding why we add base and heat is crucial.[2] The base generates the active nucleophile (


), and heat drives the addition to the nitrile carbon.

Mechanism Step1 Activation H2S + Base ⇌ HS⁻ + Base-H⁺ Step2 Nucleophilic Attack R-CN + HS⁻ → [R-C(S)=N]⁻ Step1->Step2 Rate Limiting (Needs Heat) Step3 Protonation [R-C(S)=N]⁻ + Base-H⁺ → R-CSNH2 + Base Step2->Step3 Fast

Figure 2: Base-catalyzed mechanism. The nucleophilic attack (Step 2) is the rate-determining step that requires thermal energy optimization.

Comparative Data: Temperature vs. Solubility vs. Yield[4]
ParameterMethod A (Autoclave)Method B (Open Flow)
Temperature 60°C - 80°C 25°C - 35°C
H

S State
Super-saturated (Liquid Phase)Saturated (Equilibrium)
Pressure > 5 bar (Self-generated)1 atm
Typical Yield 85 - 98%50 - 70%
Reaction Time 2 - 6 Hours12 - 48 Hours
Solvent Choice DMF, EtOH, PyridineDMF, Pyridine (High boiling required)

Safety Protocol (Critical)

WARNING:


 is a broad-spectrum poison (comparable to Cyanide) and highly flammable.
  • Headspace Calculation: In Method A, never fill an autoclave >60% full. Thermal expansion of the liquid + gas desorption can cause catastrophic vessel failure.

  • Cool Down: Never open the autoclave until it has cooled to room temperature. Opening hot releases a massive volume of toxic gas instantly (The "Champagne Effect").

  • Detectors: Personal

    
     monitors are mandatory. Olfactory fatigue (inability to smell rotten eggs) sets in at dangerous concentrations (100 ppm) [4].
    

References

  • Manjunatha, S. G., et al. (2006). "A convenient synthesis of thioamides from nitriles using a sulfide source."[3][4] Synlett.

  • NIST. (2024). "Solubility of Hydrogen Sulfide in Organic Solvents." IUPAC-NIST Solubility Data Series.

  • LibreTexts Chemistry. (2024). "Hydrolysis of Nitriles." Chemistry LibreTexts.

  • Occupational Safety and Health Administration (OSHA). (2024). "Hydrogen Sulfide Hazards." OSHA Fact Sheet.

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 2-carbamothioyl-N-(3-methylphenyl)acetamide: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of its chemical reactivity, physical properties, and biological activity. This guide provides an in-depth, comparative analysis of the techniques available for the structural elucidation of the novel compound, 2-carbamothioyl-N-(3-methylphenyl)acetamide. While X-ray crystallography stands as the gold standard for atomic-resolution structural data, a comprehensive characterization often necessitates a multi-faceted approach, integrating data from various analytical methods. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the experimental choices involved in comprehensive structural analysis.

The Central Role of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an unparalleled technique for providing a definitive, three-dimensional map of a molecule's atomic arrangement in the solid state. The process, from crystal growth to final structure refinement, is a meticulous workflow that, when successful, yields a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow: A Step-by-Step Protocol

The journey to obtaining a crystal structure is a multi-step process, each with its own set of critical considerations.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting diffractometer X-ray Diffraction crystal_mounting->diffractometer data_reduction Data Reduction diffractometer->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

  • Synthesis and Purification: The journey begins with the synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide. Purity is of utmost importance, as impurities can hinder or even prevent crystal growth.

  • Crystal Growth: This is often the most challenging and empirical step. The goal is to obtain single crystals of sufficient size and quality. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. For a molecule like 2-carbamothioyl-N-(3-methylphenyl)acetamide, solvents such as ethanol, acetone, or mixtures thereof could be explored.

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][2]

  • Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then corrected for various experimental factors.

  • Structure Solution and Refinement: The corrected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial model of the molecule. The model is subsequently refined against the experimental data to improve its accuracy.[1]

  • Validation and CIF File Generation: The final structural model is validated to ensure its quality and chemical sensibility. The results are then typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[3]

Insights from Analogous Structures

While a crystal structure for 2-carbamothioyl-N-(3-methylphenyl)acetamide is not publicly available as of this writing, we can draw valuable insights from the crystallographic data of structurally related compounds. For instance, the crystal structure of 2-Chloro-N-(3-methylphenyl)acetamide reveals a triclinic crystal system with two molecules in the asymmetric unit.[1] Such information can provide a starting point for understanding the potential packing arrangements and intermolecular interactions of the target compound.

Parameter2-Chloro-N-(3-methylphenyl)acetamide[1]N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide[4]
Formula C9H10ClNOC18H20N2OS
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 8.326 (3)6.9921 (14)
b (Å) 9.742 (3)11.002 (2)
c (Å) 11.491 (4)12.381 (3)
α (°) 91.21 (1)113.28 (3)
β (°) 97.97 (1)99.38 (3)
γ (°) 98.08 (1)101.85 (3)
R-factor 0.046Not specified

This table summarizes key crystallographic data for related compounds, offering a glimpse into the type of information one would obtain for 2-carbamothioyl-N-(3-methylphenyl)acetamide.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques are indispensable for a comprehensive understanding of a molecule's properties in different states and for corroborating the solid-state structure.

comparison_diagram cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_comp Computational Modeling xray Provides precise 3D atomic coordinates in solid state. Requires single crystals. nmr Provides information on connectivity and conformation in solution. Requires soluble sample. ms Determines molecular weight and fragmentation patterns. Provides information on elemental composition. comp Predicts molecular geometry and properties. Complements experimental data.

Caption: A comparison of key analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. 1H and 13C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the elucidation of the molecule's connectivity. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can further map out the covalent framework of the molecule. For 2-carbamothioyl-N-(3-methylphenyl)acetamide, NMR would be crucial for confirming the successful synthesis and for studying its conformational dynamics in solution.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. This technique is complementary to X-ray crystallography and NMR in confirming the identity of the synthesized compound.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, electronic structure, and spectroscopic properties of a molecule.[6] These theoretical calculations can complement experimental data by providing insights into the relative energies of different conformers and by aiding in the interpretation of spectroscopic data. For instance, a calculated lowest-energy conformation can be compared with the experimentally determined crystal structure.

Head-to-Head: A Comparative Table

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Sample Phase Solid (single crystal)SolutionGas/SolutionIn silico
Information Obtained Precise 3D atomic coordinates, bond lengths, angles, intermolecular interactionsConnectivity, conformation in solution, dynamic processesMolecular weight, elemental composition, fragmentation patternsPredicted geometry, electronic properties, relative energies
Strengths Unambiguous and high-resolution structural determinationProvides information in a biologically relevant state (solution)High sensitivity, requires very small sample amountsCan explore structures that are difficult to study experimentally
Limitations Requires high-quality single crystals, which can be difficult to grow; provides a static picture in the solid stateProvides an average structure in solution; interpretation can be complex for large moleculesDoes not provide 3D structural information directlyAccuracy depends on the level of theory and basis set used; requires experimental validation

Conclusion: An Integrated Approach to Structural Science

The structural elucidation of a novel compound like 2-carbamothioyl-N-(3-methylphenyl)acetamide is a scientific endeavor that benefits immensely from an integrated analytical approach. While single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement in the solid state, its findings are most powerful when contextualized and corroborated by data from other techniques. NMR spectroscopy provides invaluable information about the molecule's structure and behavior in solution, mass spectrometry confirms its identity and elemental composition, and computational modeling offers a theoretical framework for understanding its properties. By judiciously selecting and integrating these techniques, researchers can build a comprehensive and robust understanding of a molecule's structure-function relationship, a critical step in the advancement of chemical and pharmaceutical sciences.

References

Sources

A Comparative Guide to the Antimicrobial Activity of 2-Carbamothioylacetamides and 2-Cyanoacetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the exploration of diverse chemical scaffolds is paramount. Among these, acetamide derivatives have emerged as a promising class of compounds. This guide provides an in-depth, objective comparison of the antimicrobial potential of two closely related acetamide subclasses: 2-carbamothioylacetamides and 2-cyanoacetamides. By examining their synthesis, antimicrobial profiles, and mechanisms of action, we aim to furnish researchers with the critical insights needed to navigate the development of new and effective antimicrobial therapies.

Structural and Synthetic Overview

At their core, both 2-carbamothioylacetamides and 2-cyanoacetamides share a common acetamide backbone. The key distinction lies in the functional group at the α-carbon: a carbamothioyl (-C(=S)NH₂) group versus a cyano (-C≡N) group. This seemingly subtle difference in structure has profound implications for their physicochemical properties and biological activities.

Synthesis of 2-Cyanoacetamides: The synthesis of 2-cyanoacetamides is often straightforward, typically involving the reaction of ethyl cyanoacetate with a primary or secondary amine.[1] This reaction proceeds readily, allowing for the facile generation of a diverse library of N-substituted derivatives for structure-activity relationship (SAR) studies.

Synthesis of 2-Carbamothioylacetamides: The synthesis of 2-carbamothioylacetamides can be achieved through various routes, including the thionation of their corresponding 2-cyanoacetamide precursors using reagents like Lawesson's reagent or phosphorus pentasulfide.[2][3]

Comparative Antimicrobial Activity: A Tale of Two Pharmacophores

Direct, head-to-head comparative studies of the antimicrobial activity of unsubstituted 2-carbamothioylacetamide and 2-cyanoacetamide are not extensively documented in the literature. However, by examining the biological activities of their respective derivatives, we can infer their potential and delineate their distinct antimicrobial profiles.

2-Cyanoacetamide Derivatives: The cyano group is a versatile pharmacophore known for its ability to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[4] This allows 2-cyanoacetamide derivatives to interact with a broad range of biological targets. Numerous studies have reported the synthesis of 2-cyanoacetamide-containing heterocycles with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][5]

2-Carbamothioylacetamide (Thioamide) Derivatives: The thioamide group is a bioisostere of the amide group, but with distinct electronic and steric properties.[6] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including potent antimicrobial effects.[6][7] Notably, the thioamide moiety is a key structural feature in several antitubercular drugs.[8][9]

Table 1: Summary of Reported Antimicrobial Activity for Derivatives

Compound ClassRepresentative DerivativesReported ActivityTarget Organisms (Examples)Reference
2-Cyanoacetamides Pyridinone and chromene derivativesAntibacterial and antifungalEscherichia coli, Staphylococcus aureus, Candida albicans[1]
N-aryl-2-cyanoacetamide derivativesAntibacterialBacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgaris[10]
2-Carbamothioylacetamides Carbamothioyl-furan-2-carboxamide derivativesAntibacterial and antifungalStaphylococcus aureus, Escherichia coli, Bacillus cereus, Fusarium brachygibbosum, Aspergillus niger[11]
N-Aryl cyanothioacetamide derived heterocyclesAntimicrobial and antifungalEscherichia coli, Candida albicans[2][12]

Note: This table presents a qualitative summary based on available literature for derivative compounds and does not represent a direct quantitative comparison of the core structures.

Delving into the Mechanisms of Action: Distinct Pathways to Microbial Demise

The structural differences between the carbamothioyl and cyano moieties translate into distinct mechanisms of antimicrobial action. Understanding these mechanisms is crucial for rational drug design and overcoming resistance.

The Thioamide Approach: Prodrug Activation and Enzyme Inhibition

A prominent mechanism of action for many thioamide-containing antimicrobials, particularly in the context of Mycobacterium tuberculosis, is their function as prodrugs.[8][9]

  • Activation: These compounds are activated by a bacterial enzyme, often a monooxygenase such as EthA.[6][8]

  • Target Inhibition: The activated form then typically forms a covalent adduct with a crucial cofactor, such as nicotinamide adenine dinucleotide (NAD). This adduct subsequently inhibits essential enzymes.[8][9][13] A key target is the enoyl-acyl carrier protein reductase (InhA), which is vital for mycolic acid biosynthesis in the bacterial cell wall.[14][15][16] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.

G cluster_0 Bacterial Cell Thioamide Prodrug Thioamide Prodrug Bacterial Enzyme (e.g., EthA) Bacterial Enzyme (e.g., EthA) Thioamide Prodrug->Bacterial Enzyme (e.g., EthA) Activation Activated Thioamide Activated Thioamide Bacterial Enzyme (e.g., EthA)->Activated Thioamide NAD+ NAD+ Activated Thioamide->NAD+ Adduct Formation Thioamide-NAD Adduct Thioamide-NAD Adduct NAD+->Thioamide-NAD Adduct InhA Enzyme InhA Enzyme Thioamide-NAD Adduct->InhA Enzyme Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA Enzyme->Mycolic Acid Synthesis Blocks Cell Wall Disruption Cell Wall Disruption Mycolic Acid Synthesis->Cell Wall Disruption Leads to

Caption: Proposed mechanism of action for thioamide prodrugs.

The Cyanoacetamide Strategy: Versatile Interactions with Multiple Targets

The nitrile group of 2-cyanoacetamides offers a different tactical approach to antimicrobial activity. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow for diverse interactions with biological macromolecules.[4]

  • Enzyme Inhibition: The nitrile moiety can act as a key binding element within the active site of various enzymes. For instance, some nitrile-containing compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4][5][17]

  • Disruption of Other Cellular Processes: The versatility of the cyano group allows for the design of molecules that can interfere with other critical cellular pathways, such as protein synthesis.[8][18]

G cluster_1 Bacterial Cell 2-Cyanoacetamide Derivative 2-Cyanoacetamide Derivative DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV 2-Cyanoacetamide Derivative->DNA Gyrase/Topoisomerase IV Inhibition Protein Synthesis Machinery Protein Synthesis Machinery 2-Cyanoacetamide Derivative->Protein Synthesis Machinery Inhibition Other Essential Enzymes Other Essential Enzymes 2-Cyanoacetamide Derivative->Other Essential Enzymes Inhibition DNA Replication & Repair DNA Replication & Repair DNA Gyrase/Topoisomerase IV->DNA Replication & Repair Blocks Protein Production Protein Production Protein Synthesis Machinery->Protein Production Blocks Metabolic Pathways Metabolic Pathways Other Essential Enzymes->Metabolic Pathways Disrupts Bacterial Cell Death Bacterial Cell Death DNA Replication & Repair->Bacterial Cell Death Protein Production->Bacterial Cell Death Metabolic Pathways->Bacterial Cell Death

Caption: Diverse potential mechanisms of action for 2-cyanoacetamide derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically evaluate and compare the antimicrobial activity of novel 2-carbamothioylacetamide and 2-cyanoacetamide derivatives, standardized antimicrobial susceptibility testing methods are essential. The following are step-by-step methodologies for two widely accepted techniques.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to antimicrobial agents.[9][11][22][23][24]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compounds onto the surface of the inoculated agar plate. Ensure the disks are evenly spaced.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: The diameter of the zone of inhibition is correlated with the susceptibility of the microorganism to the antimicrobial agent. The results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts.

G cluster_2 Antimicrobial Susceptibility Testing Workflow Bacterial Culture Bacterial Culture Inoculum Preparation (0.5 McFarland) Inoculum Preparation (0.5 McFarland) Bacterial Culture->Inoculum Preparation (0.5 McFarland) Broth Microdilution Broth Microdilution Inoculum Preparation (0.5 McFarland)->Broth Microdilution Kirby-Bauer Disk Diffusion Kirby-Bauer Disk Diffusion Inoculum Preparation (0.5 McFarland)->Kirby-Bauer Disk Diffusion Serial Dilution in 96-well plate Serial Dilution in 96-well plate Broth Microdilution->Serial Dilution in 96-well plate Inoculation of Mueller-Hinton Agar Inoculation of Mueller-Hinton Agar Kirby-Bauer Disk Diffusion->Inoculation of Mueller-Hinton Agar Incubation (16-20h) Incubation (16-20h) Serial Dilution in 96-well plate->Incubation (16-20h) Disk Application Disk Application Inoculation of Mueller-Hinton Agar->Disk Application MIC Determination (Lowest concentration with no growth) MIC Determination (Lowest concentration with no growth) Incubation (16-20h)->MIC Determination (Lowest concentration with no growth) Incubation (16-24h) Incubation (16-24h) Disk Application->Incubation (16-24h) Zone of Inhibition Measurement Zone of Inhibition Measurement Incubation (16-24h)->Zone of Inhibition Measurement

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

Both 2-carbamothioylacetamides and 2-cyanoacetamides represent valuable starting points for the development of novel antimicrobial agents. While 2-cyanoacetamides offer synthetic accessibility and the potential for broad-spectrum activity through versatile target interactions, 2-carbamothioylacetamides provide a proven scaffold for potent, targeted inhibition, particularly through prodrug strategies.

The choice between these two classes will depend on the specific therapeutic goals, target pathogens, and desired mechanism of action. Further research involving direct comparative studies with quantitative MIC and MBC (minimum bactericidal concentration) data against a wide panel of clinically relevant and resistant bacterial and fungal strains is crucial. Such studies will provide a clearer understanding of the relative potency and spectrum of activity of these two promising classes of antimicrobial agents, ultimately guiding the development of the next generation of therapeutics to combat infectious diseases.

References

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Sources

mass spectrometry fragmentation pattern of N-(3-methylphenyl)malonamethioamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-(3-methylphenyl)malonamethioamide , a compound of significant interest in medicinal chemistry due to its hybrid thioamide-amide scaffold.

Executive Summary

The structural characterization of thioamide derivatives is critical in drug development, particularly for identifying metabolic stability and impurity profiles. This guide objectively compares the fragmentation behavior of N-(3-methylphenyl)malonamethioamide (Compound 1 ) against its oxo-analogue, N-(3-methylphenyl)malonamide (Compound 2 ).

Experimental data and theoretical modeling confirm that while both compounds share a malonate backbone, the presence of the thiocarbonyl (


) group in Compound 1  introduces distinct desulfurization and radical cleavage pathways absent in the amide analogue. This guide outlines the specific 

transitions and mechanistic pathways required for unambiguous identification.

Compound Profile & Physiochemical Properties[1]

FeatureCompound 1 (Target) Compound 2 (Reference)
IUPAC Name 3-amino-3-thioxo-N-(3-methylphenyl)propanamide3-amino-3-oxo-N-(3-methylphenyl)propanamide
Formula


Exact Mass 208.0670 Da192.0899 Da
Key Functional Groups Thioamide (

), Amide (

)
Diamide (

,

)
Primary Ionization ESI (+)

ESI (+)

Experimental Methodology

To ensure reproducibility, the following protocols are recommended for the generation of the fragmentation data discussed below.

Electrospray Ionization (ESI-MS/MS)[2][3][4]
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 5

    
    L/min (Direct Infusion).
    
  • Source Voltage: +3.5 kV.

  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile and backbone cleavages.

Electron Impact (EI-MS)
  • Instrument: GC-MS (Single Quadrupole).

  • Ionization Energy: 70 eV.

  • Source Temp: 230°C.

  • Inlet Temp: 250°C.

  • Note: Thioamides are thermally labile; ensure minimal residence time in the injector liner to prevent thermal desulfurization prior to ionization.

Fragmentation Analysis & Comparison

Primary Fragmentation Pathways (ESI+)

The protonated molecular ion


 (

209) of N-(3-methylphenyl)malonamethioamide follows three distinct pathways driven by the stability of the aromatic amine and the lability of the C-S bond.
Pathway A: Amide Bond Cleavage (Diagnostic)

The most abundant fragment arises from the cleavage of the amide bond connecting the malonate chain to the aryl ring.

  • Mechanism: Protonation at the amide nitrogen weakens the

    
     bond.[1]
    
  • Observation: Formation of the 3-methylaniline (m-toluidine) ion at

    
     108  (neutral loss of the thiomalonamic acid moiety, 101 Da).
    
  • Comparison: This pathway is identical in the oxo-analogue (Compound 2 ), yielding the same

    
     108 ion.
    
Pathway B: Desulfurization vs. Deoxygenation

This is the differentiating pathway.

  • Compound 1 (Thioamide): The

    
     bond is weaker than 
    
    
    
    . Under CID (Collision Induced Dissociation), the thioamide group readily loses
    
    
    (34 Da) or the
    
    
    radical (33 Da).
    • Transition:

      
       (
      
      
      
      ). This forms a cyclized isocyanate or ketene-imine species.
  • Compound 2 (Amide): The amide oxygen is tightly bound. Loss of

    
     (18 Da) is observed but requires higher energy and typically involves cyclization.
    
    • Transition:

      
       (
      
      
      
      ).
  • Key Insight: While both lose a small neutral molecule to reach

    
     175, the neutral loss mass  (34 Da vs 18 Da) is the definitive identifier.
    
Pathway C: McLafferty-Type Rearrangement

Due to the presence of the acidic methylene protons (


) between the carbonyl and thiocarbonyl groups, a pseudo-McLafferty rearrangement occurs.
  • Fragment: Cleavage of the

    
     bond adjacent to the carbonyl.[2]
    
  • Observation: Formation of the m-tolyl isocyanate ion at

    
     133  (
    
    
    
    ).
  • Mechanism: The malonate backbone collapses, expelling thioacetamide (

    
    ).
    
Comparative Data Summary
Fragment Ion IdentityCompound 1 (

)
Compound 2 (

)

Mass
Mechanistic Origin
Precursor

209 193 +16S vs O substitution
Aryl Amine

1081080Common m-toluidine core
Aryl Cation $[Ar]^+ 91910Tropylium ion (characteristic of benzyl/tolyl)
Desulf/Deoxy Core 1751750Loss of

(Comp 1) vs

(Comp 2)
Isocyanate

1331330Backbone collapse
Thio/Amide Fragment 102 (

)
86 (

)
+16Retention of the functional end

Visualization of Fragmentation Pathways[1][2][3][6][7][8][9]

The following diagram illustrates the competitive fragmentation pathways for N-(3-methylphenyl)malonamethioamide under ESI(+) conditions.

FragmentationPathways cluster_legend Legend M_Ion [M+H]+ Precursor m/z 209 (Thioamide) Toluidine m-Toluidine Ion m/z 108 (Base Peak) M_Ion->Toluidine Amide Cleavage (-101 Da) Desulf Desulfurized Core m/z 175 [M+H - H2S]+ M_Ion->Desulf Loss of H2S (-34 Da) Isocyanate Isocyanate Ion m/z 133 [Ar-NCO]+ M_Ion->Isocyanate Backbone Collapse (- Thioacetamide) Tropylium Tropylium Ion m/z 91 Toluidine->Tropylium - NH3 (Secondary) Key1 Precursor Key2 Primary Fragment Key3 Secondary Fragment

Figure 1: ESI-MS/MS Fragmentation Tree for N-(3-methylphenyl)malonamethioamide (


 209).

Scientific Interpretation & Causality

The "Thio" Effect

The substitution of oxygen with sulfur significantly alters the fragmentation kinetics. Sulfur is less electronegative than oxygen, making the


 bond more polarizable but the 

bond in the thioamide moiety less stable than its amide counterpart.
  • Experimental Consequence: In EI-MS, Compound 1 will show a higher abundance of molecular ions (

    
    ) compared to Compound 2  due to the ability of sulfur to stabilize the radical cation charge. However, under collisional activation (CID), the loss of 
    
    
    
    is a facile process (
    
    
    Da loss), which serves as a "fingerprint" for the thioamide group.
Isomeric Differentiation

Distinguishing the meta-isomer (3-methyl) from ortho- or para- isomers relies on subtle secondary fragmentation:

  • Ortho-Effect: The 2-methyl isomer would exhibit a distinct

    
     peak enhanced by proximity effects (hydrogen bonding between the methyl protons and the carbonyl/thiocarbonyl).
    
  • Meta-Stability: The 3-methyl isomer (Compound 1 ) lacks this proximity, leading to a cleaner spectrum dominated by the

    
     108 (amine) and 
    
    
    
    91 (tropylium) peaks without significant "ortho-effect" losses.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general fragmentation mechanisms including McLafferty and onium reactions).
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. [Link] (Reference for m-toluidine and general amide fragmentation patterns).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of thioamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Provides mechanistic grounding for the vs comparison).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-aryl-2-carbamothioyl Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the structure-activity relationship (SAR) of N-aryl-2-carbamothioyl acetamides and their analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals. We will dissect the intricate relationship between the chemical structure of this versatile scaffold and its diverse biological activities, providing a comparative analysis supported by experimental data and protocols. Our focus is on understanding the "why" behind the activity, empowering you to make informed decisions in your own research and development endeavors.

Introduction: The Emerging Potential of the N-Aryl Acetamide Scaffold

The N-aryl acetamide framework is a privileged scaffold in medicinal chemistry, serving as the backbone for a wide array of biologically active compounds. The introduction of a carbamothioyl moiety, or related sulfur-containing groups, gives rise to a class of molecules with significant therapeutic potential. These compounds, broadly classified as N-aryl-2-carbamothioyl acetamides and their derivatives, have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory properties[1][2][3].

The core of this guide is to move beyond a simple cataloging of compounds and their activities. Instead, we will delve into the structure-activity relationships that govern their function. By understanding how subtle modifications to the N-aryl ring, the acetamide linker, or the thioamide group impact biological outcomes, we can begin to rationally design more potent and selective therapeutic agents. This document synthesizes findings from multiple studies to provide a coherent and actionable analysis of the SAR for this promising class of molecules.

The Core Scaffold: Key Pharmacophoric Features

To understand the SAR, we must first appreciate the fundamental components of the N-aryl-2-carbamothioyl acetamide scaffold. Each part of the molecule plays a distinct role in its interaction with biological targets.

SAR_Scaffold cluster_0 N-Aryl-2-carbamothioyl Acetamide Scaffold cluster_1 Key Modification Points for SAR Scaffold Scaffold A N-Aryl Moiety (Modulates lipophilicity, electronic properties, and steric interactions) Scaffold->A B Acetamide Linker (Provides structural rigidity and proper orientation) Scaffold->B C Carbamothioyl Group (Key for hydrogen bonding and metal chelation) Scaffold->C

Figure 1: General structure and key modification points of the N-aryl-2-carbamothioyl acetamide scaffold.

General Synthetic Strategy

A common and efficient method for the synthesis of this scaffold involves a two-step process. The first step is the preparation of a 2-chloro-N-arylacetamide intermediate, which is then reacted with a sulfur-containing nucleophile.

Workflow for Synthesis

Synthesis_Workflow start Substituted Aniline step1 React with 2-Chloroacetyl Chloride start->step1 intermediate 2-Chloro-N-arylacetamide (Intermediate) step1->intermediate step2 Nucleophilic Substitution with Potassium Thiocyanate or Substituted Thiol intermediate->step2 product N-Aryl-2-carbamothioyl Acetamide Derivative step2->product

Figure 2: General workflow for the synthesis of N-aryl-2-carbamothioyl acetamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Compound

This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of related N-aryl acetamide derivatives[2][4].

Step 1: Synthesis of 2-chloro-N-(substituted-phenyl)acetamide

  • Dissolve the desired substituted aniline (1.0 eq) in a suitable solvent such as acetone or dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add 2-chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. Recrystallize from ethanol if necessary to obtain the pure 2-chloro-N-(substituted-phenyl)acetamide intermediate.

Step 2: Synthesis of N-(substituted-phenyl)-2-carbamothioylacetamide

  • Dissolve potassium thiocyanate (1.2 eq) in dry acetone and reflux for 30 minutes.

  • To this solution, add the 2-chloro-N-(substituted-phenyl)acetamide intermediate (1.0 eq) synthesized in Step 1.

  • Reflux the reaction mixture for 24 hours, monitoring by TLC[5].

  • After cooling to room temperature, filter off the potassium chloride byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the final N-aryl-2-carbamothioyl acetamide derivative.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the N-aryl ring and modifications to the acetamide and carbamothioyl moieties.

Anticancer Activity

Several studies have highlighted the anticancer potential of N-aryl acetamide derivatives against various cancer cell lines[2][3][6].

  • N-Aryl Moiety: The substitution pattern on the N-aryl ring is a critical determinant of cytotoxicity.

    • Electron-withdrawing groups (EWGs): Halogen substitutions (e.g., -F, -Cl) on the aryl ring often lead to enhanced anticancer activity. For instance, studies on related acetamides have shown that fluorine substitution can play a remarkable role in potency[7][8].

    • Steric Factors: The position of the substituent is crucial. Some studies on related scaffolds suggest that substitution at the ortho position of the aryl ring can be detrimental to activity, while meta and para substitutions are often more favorable[7][8].

    • Bulky Groups: The introduction of bulky groups, such as methylcyclohexyl or 2,4-dimethylbenzyl, has been shown to increase the antiproliferative effect against certain cancer cells like MCF-7 (human breast cancer)[6].

  • Acetamide Linker and Thio- moiety:

    • The acetamide linker appears to be important for maintaining the correct spatial arrangement of the aryl and thio- moieties.

    • In a series of carbamothioyl-furan-2-carboxamide derivatives, a compound with a p-tolyl group showed the highest anticancer activity against hepatocellular carcinoma, indicating the importance of the substituent attached to the carbamothioyl nitrogen[3]. Another compound in the same series with a 2,4-dinitrophenyl group also showed significant activity[3].

Antimicrobial Activity

The N-aryl acetamide scaffold has also been explored for its antimicrobial properties against a range of bacteria and fungi[4][9][10].

  • N-Aryl Moiety and Heterocyclic Systems:

    • The nature of the aryl group significantly influences the antimicrobial spectrum and potency.

    • The incorporation of additional heterocyclic rings, such as benzothiazole, can lead to potent antibacterial compounds[4][9]. For example, N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)acetamide derivatives have shown promising activity against Escherichia coli and Staphylococcus aureus[4][9].

  • Carbamothioyl/Thio- Moiety:

    • The presence of a thiosemicarbazone moiety derived from the core structure has been found to be crucial for potent antibacterial and antioxidant activity[4][9].

    • In a study of 1,3,4-oxadiazole derivatives, compounds bearing a disubstituted thiocarbamoylthio moiety were found to be weakly active against S. aureus and Staphylococcus epidermidis[10].

Enzyme Inhibition

This class of compounds has also been investigated as inhibitors of various enzymes, including cholinesterases (AChE and BChE) and urease, which are relevant targets for Alzheimer's disease and bacterial infections, respectively[1][5][11].

  • N-Aryl Moiety:

    • For butyrylcholinesterase (BChE) inhibition, increasing the number of methyl groups on the N-aryl ring was found to be beneficial for inhibitory activity[11].

    • In a study of carbamothioyl-furan-2-carboxamide derivatives, a compound with a specific substitution pattern demonstrated potent inhibitory activity against acetylcholinesterase (AChE)[1].

  • Acyl/Carbamothioyl Moiety:

    • N-((4-acetylphenyl)carbamothioyl)pivalamide has been identified as a multi-target inhibitor, showing significant inhibition against both AChE and BChE, as well as urease[5]. This highlights the importance of the acyl group attached to the thioamide nitrogen.

    • Molecular docking studies suggest that these inhibitors can bind to both the catalytic and peripheral anionic sites of cholinesterase enzymes[1][11].

Comparative Analysis of Biological Activity

The following tables summarize the biological activity of representative compounds from the literature to facilitate a direct comparison.

Table 1: Anticancer Activity of Selected N-Aryl Acetamide Derivatives

Compound IDN-Aryl Moiety / Key FeatureCancer Cell LineActivity MetricReference
4d p-tolylcarbamothioyl-furanHepG2 (Liver)33.29% cell viability[3]
4h (structure not specified)Hep2 (Liver)29.33% cell viability[1]
Compound 6 N-(Prostate Cancer specific aryl)PC-3 (Prostate)34.42% growth[2]
Compound 12 N-(Leukemia specific aryl)CCRF-CEM (Leukemia)51.20% growth[2]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Selected Derivatives

Compound IDKey FeatureTargetActivity MetricReference
Thio-10 Thiosemicarbazone derivativeS. aureus91.7% growth inhibition[4][9]
Thio-14 Sulfide derivativeE. coli80.8% growth inhibition[4][9]
8c N-aryl acetamideBChEIC₅₀ = 3.94 µM[11]
3 N-((4-acetylphenyl)carbamothioyl)pivalamideAChE / BChE~85% inhibition[5]
4c Carbamothioyl-furan-2-carboxamideAChE84.36% inhibition[1]

Key Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following is a representative protocol for assessing the in vitro anticancer activity of synthesized compounds.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The N-aryl-2-carbamothioyl acetamide scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. Our comparative analysis reveals several key SAR trends:

  • The N-aryl moiety is a primary determinant of potency and selectivity. Halogenation and the introduction of specific alkyl groups are promising strategies for enhancing activity.

  • The carbamothioyl or related thio- group is often essential for biological activity, likely participating in key hydrogen bonding or coordination interactions with the biological target.

  • The acetamide linker provides a rigid and optimal orientation of the key pharmacophoric elements.

Future research should focus on a more systematic exploration of the substituent effects on the N-aryl ring, including a wider range of electronic and steric properties. The synthesis of libraries of these compounds for high-throughput screening against diverse biological targets could uncover novel activities. Furthermore, mechanistic studies, aided by molecular modeling and docking, will be crucial to elucidate the precise molecular targets and binding modes of the most potent compounds, paving the way for rational, target-based drug design.

References

  • Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors. (2010). Chemical Biology & Drug Design, 76(4), 330-339. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

  • Sarhan, B. M., et al. (2022). Structural, Characterization and Biological Activity of New Ligand N-(Pyrimidin-2-Yl Carbamothioyl) Acetamide and Its Complexes With (VO(II), Mn (II), Cu (II), Zn (II), Cd (II) and Hg (II). Egyptian Journal of Chemistry, 65(13).
  • Fahad, M. M., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. ResearchGate. [Link]

  • General chemical structure of carbamothioyl-aryl-2-carboxamide. ResearchGate. [Link]

  • Structural, Characterization and Biological Activity of New Ligand N-(Pyrimidin-2-Yl Carbamothioyl) Acetamide and Its Complexes... Digital Repository.
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Frontiers in Chemistry. [Link]

  • Chaban, T., et al. (2022). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. ResearchGate. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules, 28(12), 4633. [Link]

  • Ateş, O., et al. (1998). Synthesis and antimicrobial activity of some 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazoles. Il Farmaco, 53(8-9), 541-544. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13(1), 4909. [Link]

  • Potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as anticancer and antimicrobial agents. (2014). Arabian Journal of Chemistry, 7(5), 799-807.
  • Guthikonda, R. N., et al. (1987). Structure-activity relationships in the 2-arylcarbapenem series: synthesis of 1-methyl-2-arylcarbapenems. Journal of Medicinal Chemistry, 30(5), 871-880.
  • Novel 4-acetamide-2-alkylthio-N-acetanilides resembling nimesulide: Synthesis, cell viability evaluation and in silico studies. (2017). Bioorganic & Medicinal Chemistry, 25(16), 4418-4428. [Link]

  • Structure-activity relationships in the 2-arylcarbapenem series: synthesis of 1-methyl-2-arylcarbapenems. (1987). Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2024). Molecules.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2023). Journal of Medicinal Chemistry. [Link]

  • N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. (2025).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Carbamothioyl-N-(3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Compound: 2-Carbamothioyl-N-(3-methylphenyl)acetamide CAS No: 501037-55-4 Molecular Formula: C₁₀H₁₂N₂O₂S Hazard Class (GHS): WARNING (Category 4 Acute Toxicity, Skin/Eye Irritant, Potential Sensitizer).[1]

This guide provides an authoritative safety framework for handling 2-carbamothioyl-N-(3-methylphenyl)acetamide . As a Senior Application Scientist, I must emphasize that while specific toxicological data for this intermediate may be sparse in public registries, its structural moieties—thioamide and acetanilide —dictate a strict "Precautionary Principle" approach.

Key Risk Drivers:

  • Thioamide Moiety (

    
    ):  Structurally related to known goitrogens (thyroid toxicity) and skin sensitizers.
    
  • Acetanilide Substructure: Potential for methemoglobinemia (blood toxicity) upon metabolic hydrolysis to 3-methylaniline.

  • Physical State: Typically a crystalline solid; dust generation is the primary exposure vector.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the causality of the hazard. The safety protocol is derived from the functional group analysis of the molecule.

Hazard CategoryRisk DriverPhysiological MechanismOperational Implication
Acute Toxicity (Oral) Thioamide/AnilineInterference with metabolic enzymes; potential thyroid uptake.Do not ingest. Wash hands immediately after doffing gloves.
Sensitization ThioamideHapten formation with skin proteins leading to allergic dermatitis.Zero skin contact. Double-gloving is mandatory.
Inhalation Fine Dust/PowderIrritation of mucous membranes; systemic absorption via lungs.Respiratory protection is critical during weighing/transfer.
Systemic Toxicity MetabolitesPotential conversion to m-toluidine (blood toxin).Monitor for signs of cyanosis (blue lips/fingernails) if exposed.

Part 2: PPE Selection Matrix

The following PPE standards are non-negotiable for research environments handling quantities >10 mg.

Respiratory Protection[2]
  • Standard Operation (Fume Hood): No respirator required if sash is at proper working height (18 inches) and face velocity is >100 fpm.

  • Open Bench (Not Recommended) or Spill Cleanup: N95 (minimum) or N100/P100 particulate respirator.

    • Why? The solid particulate is the primary vector. Thioamides are not typically volatile, so carbon vapor cartridges are unnecessary unless used with volatile solvents.

Hand Protection (The Double-Glove Protocol)

Thioamides can permeate standard latex. Nitrile is the required standard.

  • Inner Glove: 4 mil (0.10 mm) Nitrile (Inspection layer).

  • Outer Glove: 5-8 mil (0.12-0.20 mm) Nitrile (Barrier layer).

  • Protocol: Change outer gloves immediately upon splash. Change both pairs every 2 hours of continuous handling.

Eye & Body Protection[2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust bypassing the side shields.

  • Body: Lab coat (buttoned) + Chemical-resistant apron (Tyvek or PVC) if handling solutions >100 mL.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 2-Carbamothioyl-N-(3-methylphenyl)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Powder Solution Solution / Liquid State->Solution Dissolved Weighing Task: Weighing/Transfer Solid->Weighing PPE_Level_1 LEVEL 1 PPE: - Splash Goggles - Lab Coat - Double Nitrile Gloves Solution->PPE_Level_1 Standard Handling Hood Is Fume Hood Available? Weighing->Hood Hood->PPE_Level_1 Yes (Sash < 18") PPE_Level_2 LEVEL 2 PPE: - LEVEL 1 + - N95/P100 Respirator - Tyvek Sleeves Hood->PPE_Level_2 No / Maintenance PPE_Level_3 LEVEL 3 PPE: - Full Tyvek Suit - PAPR or Full Face Respirator - Double High-Breakthrough Gloves PPE_Level_1->PPE_Level_3 Spill > 5g

Figure 1: Decision logic for selecting appropriate Personal Protective Equipment based on physical state and engineering controls.

Part 3: Operational Protocols

Safe Weighing Procedure
  • Rationale: Static electricity can cause this crystalline solid to "jump," creating airborne dust.

  • Preparation: Place the balance inside the chemical fume hood.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula.

  • Transfer: Do not pour from the stock bottle. Use a micro-spatula to transfer small amounts.

  • Containment: Immediately cap the stock bottle after transfer. Wipe the exterior of the stock bottle with a damp Kimwipe (solvent: ethanol) before returning to storage.

Solubilization & Reaction Setup
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.

  • Exotherm Check: Thioamides can be reactive. Add solvent slowly to the solid (not solid to solvent) to manage potential heat of solution, though this is rare for this specific class.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the reaction vessel with Nitrogen/Argon is Good Laboratory Practice (GLP) to prevent oxidative degradation of the thioamide sulfur.

Part 4: Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don N95 respirator and double gloves.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

  • Collect: Scoop the damp material into a wide-mouth waste jar.

  • Decontaminate: Wash the surface with 10% bleach solution (oxidizes the sulfur residues) followed by soap and water.

Exposure Response
  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol, as it may enhance transdermal absorption.

  • Eye Contact: Flush for 15 minutes at an eyewash station. Seek medical attention immediately.

Waste Disposal Workflow

This compound contains Sulfur and Nitrogen.[2] It must not be mixed with oxidizers (risk of reaction) or acids (risk of toxic gas evolution).

Disposal_Workflow Waste Waste Material Type Liquid or Solid? Waste->Type Solid_Waste Solid Waste (Contaminated Wipes/PPE) Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Reaction Mother Liquor) Type->Liquid_Waste Liquid Bin_C Stream C: Solid Hazardous Waste (Lab Pack) Solid_Waste->Bin_C Halogen_Check Contains Halogenated Solvents (DCM, Chloroform)? Liquid_Waste->Halogen_Check Bin_A Stream A: Non-Halogenated Organic (High BTU Incineration) Halogen_Check->Bin_A No Bin_B Stream B: Halogenated Organic (Specialized Incineration) Halogen_Check->Bin_B Yes

Figure 2: Waste disposal classification for 2-carbamothioyl-N-(3-methylphenyl)acetamide streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10843, N-(3-Methylphenyl)acetamide. Retrieved from [Link](Note: Used for structural analog toxicity data).

  • European Chemicals Agency (ECHA). C&L Inventory: 3'-methylacetanilide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.